molecular formula C11H12O5 B4009073 2-[hydroxy(phenyl)methyl]succinic acid

2-[hydroxy(phenyl)methyl]succinic acid

カタログ番号: B4009073
分子量: 224.21 g/mol
InChIキー: PEMSVVZWLJFHRI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-[hydroxy(phenyl)methyl]succinic acid is a chiral succinic acid derivative of significant interest in advanced organic synthesis and biochemical research. Its molecular structure incorporates both a succinic acid backbone—a key intermediate in the tricarboxylic acid (TCA) cycle —and a hydroxy(phenyl)methyl substituent. This unique combination makes it a valuable scaffold for exploring structure-activity relationships and as a potential precursor for synthesizing more complex molecules. In a research context, this compound is primarily investigated for its utility as a building block in organic and medicinal chemistry. The presence of multiple functional groups, including two carboxylic acids, a hydroxyl group, and an aromatic ring, provides versatile handles for chemical modification. It can serve as a model compound in stereoselective synthesis studies and in the development of novel pharmaceutical intermediates. Research into similar phenyl- and alkyl-substituted succinic acids indicates potential applications in studying metabolic pathways and enzyme inhibition, particularly given that succinate itself is a crucial human endogenous metabolite . Furthermore, substituted succinic acids are often explored in material science for the synthesis of polymers and functional materials. This product is strictly labeled For Research Use Only and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

特性

IUPAC Name

2-[hydroxy(phenyl)methyl]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c12-9(13)6-8(11(15)16)10(14)7-4-2-1-3-5-7/h1-5,8,10,14H,6H2,(H,12,13)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMSVVZWLJFHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(CC(=O)O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the In Vitro Mechanism of Action of 2-[hydroxy(phenyl)methyl]succinic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed exploration of the in vitro mechanism of action of 2-[hydroxy(phenyl)methyl]succinic acid, a compound belonging to the class of benzylsuccinic acid derivatives. The primary and most extensively characterized mechanism for this class of molecules is the potent and specific inhibition of the zinc-dependent metalloenzyme, Carboxypeptidase A (CPA). We will dissect the molecular interactions governing this inhibition, provide robust protocols for its in vitro characterization, and discuss the structure-activity relationships that dictate inhibitory potency.

The Biological Target: Carboxypeptidase A (CPA)

Carboxypeptidase A is a digestive exopeptidase, primarily synthesized in the pancreas as an inactive proenzyme and activated in the small intestine.[1] It plays a crucial role in protein digestion by catalyzing the hydrolysis of the peptide bond at the C-terminal end of a polypeptide chain, showing a preference for residues with aromatic or bulky aliphatic side chains.[1]

The Catalytic Active Site: A Zinc-Powered Engine

The catalytic activity of CPA is centered around a single zinc ion (Zn²⁺) located deep within its active site.[2] This Zn²⁺ ion is coordinated in a tetrahedral geometry by two histidine residues (His-69, His-196) and one glutamate residue (Glu-72).[1] A water molecule completes this coordination sphere. The active site is further defined by key amino acid residues responsible for substrate binding and catalysis, including:

  • Arg-145: Forms an ionic interaction with the C-terminal carboxylate group of the substrate, anchoring it in the active site.

  • The S1' Specificity Pocket: A hydrophobic pocket that accommodates the bulky side chain of the C-terminal amino acid residue of the substrate.

  • Glu-270: Acts as a general base, deprotonating the zinc-bound water molecule to generate a potent nucleophile (hydroxide ion).[3]

  • Tyr-248: Plays a role in stabilizing the transition state and facilitating proton transfer.[4]

The catalytic mechanism involves a nucleophilic attack by the activated hydroxide ion on the carbonyl carbon of the scissile peptide bond.[3]

CPA_Catalytic_Mechanism Enzyme CPA-Zn²⁺-H₂O Activated_Enzyme CPA-Zn²⁺-OH⁻ (Nucleophile) Enzyme->Activated_Enzyme ES_Complex Enzyme-Substrate Complex Substrate Polypeptide Substrate (R-C-terminal AA) Substrate->ES_Complex Tetrahedral_Intermediate Tetrahedral Intermediate ES_Complex->Tetrahedral_Intermediate Nucleophilic Attack Products Cleaved Peptide + C-terminal AA Tetrahedral_Intermediate->Products Peptide Bond Cleavage Products->Enzyme Product Release & Enzyme Regeneration

Caption: Catalytic cycle of Carboxypeptidase A (CPA).

2-Benzylsuccinic Acid: A Potent Competitive Inhibitor

2-Benzylsuccinic acid is a classic, potent competitive inhibitor of Carboxypeptidase A.[5][6] Its chemical structure allows it to mimic the binding of the C-terminal portion of a peptide substrate, but its non-hydrolyzable nature effectively blocks the enzyme's catalytic activity. The term 2-[hydroxy(phenyl)methyl]succinic acid suggests a hydroxylation on the benzylic carbon, which would be a derivative within this class. For the purpose of this guide, we will focus on the well-characterized parent compound, 2-benzylsuccinic acid.

Molecular Mechanism of Inhibition

The inhibitory action of 2-benzylsuccinic acid is a textbook example of rational drug design, where a molecule is engineered to fit precisely into an enzyme's active site.[7] The key interactions are:

  • Zinc Chelation: One of the carboxylate groups of the succinic acid moiety directly coordinates with the active site Zn²⁺ ion, displacing the catalytically essential water molecule.

  • Hydrophobic Pocket Occupancy: The benzyl (phenylmethyl) group fits snugly into the S1' hydrophobic pocket, mimicking the side chain of a preferred C-terminal amino acid like phenylalanine or tyrosine.

  • Carboxylate Anchoring: The second carboxylate group forms a salt bridge with the positively charged Arg-145 residue, mimicking the interaction with the substrate's C-terminal carboxylate.

This multi-point binding results in a high-affinity interaction that prevents the substrate from accessing the active site.

Inhibition_Mechanism Competitive Inhibition of CPA cluster_CPA CPA Active Site cluster_Inhibitor 2-Benzylsuccinic Acid CPA_Site Zn²⁺ S1' Hydrophobic Pocket Arg-145 Inhibitor Carboxylate 1 Phenyl Group Carboxylate 2 CPA_Site:zinc->Inhibitor:cooh1 Chelation CPA_Site:pocket->Inhibitor:phenyl Hydrophobic Interaction CPA_Site:arg->Inhibitor:cooh2 Ionic Bond

Caption: Key interactions of 2-benzylsuccinic acid in the CPA active site.

In Vitro Characterization: A Validated Protocol

To determine the inhibitory potency of a compound like 2-benzylsuccinic acid, a continuous spectrophotometric enzyme assay is employed. This protocol is designed to be robust and self-validating.

Materials and Reagents
  • Enzyme: Bovine Pancreas Carboxypeptidase A (e.g., Sigma-Aldrich C9268), prepared in a high-salt buffer (e.g., 10% LiCl or 1.0 M NaCl) for stability.[8][9]

  • Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 at 25°C.[8]

  • Substrate: Hippuryl-L-phenylalanine (HPA). The hydrolysis of HPA by CPA cleaves the peptide bond, releasing hippuric acid and L-phenylalanine. The increase in absorbance due to the formation of hippuric acid is monitored at 254 nm.[8][9]

  • Inhibitor: 2-benzylsuccinic acid, dissolved in a suitable solvent (e.g., DMSO or assay buffer) to create a stock solution.

  • Instrumentation: UV-capable spectrophotometer or microplate reader, thermostatted to 25°C.

Step-by-Step Experimental Workflow

This protocol outlines the determination of the inhibitor's half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ).

Experimental_Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor Stocks) dilute 2. Serial Dilution of Inhibitor prep->dilute setup 3. Assay Setup (96-well plate) - Enzyme - Buffer - Inhibitor (or vehicle) dilute->setup preincubate 4. Pre-incubation (5-10 min at 25°C) setup->preincubate initiate 5. Reaction Initiation (Add Substrate) preincubate->initiate measure 6. Kinetic Measurement (Read Absorbance @ 254 nm over time) initiate->measure analyze 7. Data Analysis - Calculate Initial Velocities (V₀) - Plot Dose-Response Curve (IC₅₀) - Determine Kᵢ measure->analyze

Caption: Workflow for in vitro CPA inhibition assay.

Detailed Procedure:

  • Enzyme Preparation: Prepare a working solution of CPA in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.[6]

  • Assay Plate Setup: In a 96-well UV-transparent microplate, set up the following wells in triplicate:

    • Total Activity Control: CPA solution + Vehicle (e.g., DMSO) + Assay Buffer.

    • Inhibitor Wells: CPA solution + Varying concentrations of 2-benzylsuccinic acid + Assay Buffer.

    • Blank/No Enzyme Control: Vehicle + Assay Buffer (no enzyme).

  • Pre-incubation: Pre-incubate the plate at 25°C for 5-10 minutes to allow the inhibitor to bind to the enzyme before the substrate is introduced.[6]

  • Reaction Initiation: Initiate the reaction by adding the HPA substrate solution to all wells.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 254 nm every 30 seconds for 10-15 minutes.

Data Analysis and Interpretation
  • Calculate Initial Velocity (V₀): For each concentration of the inhibitor, determine the initial reaction velocity by calculating the slope of the linear portion of the absorbance vs. time curve.[6]

  • Determine IC₅₀: Plot the percentage of inhibition (relative to the total activity control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

  • Determine Inhibition Constant (Kᵢ): The Kᵢ is a more fundamental measure of inhibitor potency than the IC₅₀, as it is independent of substrate concentration.[10] To determine Kᵢ for a competitive inhibitor, the assay must be performed at multiple substrate concentrations for each inhibitor concentration.

    The relationship is described by the Cheng-Prusoff equation for competitive inhibitors:

    Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

    Where:

    • [S] is the substrate concentration.

    • Kₘ is the Michaelis constant for the substrate.

    Alternatively, Kᵢ can be determined graphically using a Lineweaver-Burk or Dixon plot, or more accurately by using simultaneous non-linear regression to fit the complete dataset to the competitive inhibition model.[11][12]

Structure-Activity Relationship (SAR) of Benzylsuccinic Acid Derivatives

The potency of CPA inhibitors can be significantly modulated by chemical modifications to the 2-benzylsuccinic acid scaffold. Understanding these relationships is crucial for designing more effective inhibitors.

Compound/DerivativeModificationInhibitory Constant (Kᵢ)Implication on Activity
(2RS)-2-Benzylsuccinic acidParent Compound0.22 µMPotent inhibition[6]
(2RS)-2-Benzyl-3-phosphonopropionic acidCarboxylate replaced with Phosphonate0.22 ± 0.05 µMPhosphonate is an excellent zinc-chelating group, maintaining high potency[6]
(2RS)-2-Benzyl-3-(O-ethylphosphono)propionic acidMonoethyl ester of phosphonate0.72 ± 0.3 µMEsterification of the zinc-binding group slightly reduces potency[6]
(2RS)-2-Benzyl-4-phosphonobutyric acidChain extended by one methylene370 ± 60 µMIncorrect spacing between the zinc-binding group and the S1' pocket ligand drastically reduces potency[6]
2-Benzyl-3-hydroxybutanoic acidCarboxylate replaced with Hydroxyl107 µMA hydroxyl group is a much weaker zinc ligand, leading to significantly lower potency[6]

Data synthesized from BenchChem[6].

These data clearly demonstrate the importance of two key features for high-potency inhibition:

  • A strong zinc-chelating group (carboxylate or phosphonate).

  • Precise stereochemical and spatial arrangement of the functional groups to correctly engage the active site residues.

Broader Context and Alternative Mechanisms

While the primary mechanism of action for 2-benzylsuccinic acid is the inhibition of Carboxypeptidase A, it is worth noting that succinic acid and its derivatives are metabolically active molecules with other potential biological roles. For instance, 2-benzylsuccinic acid has also been identified as an inhibitor of Nna1, a cytosolic carboxypeptidase.[5] Other succinate derivatives have been developed as inhibitors of succinate dehydrogenase (SDH) in the mitochondrial electron transport chain, though these compounds are structurally distinct.[12] However, in the context of 2-[hydroxy(phenyl)methyl]succinic acid, the inhibition of zinc-dependent metallopeptidases like CPA remains the most scientifically validated and mechanistically understood mode of action.

Conclusion

The in vitro mechanism of action of 2-[hydroxy(phenyl)methyl]succinic acid and its analogs is centered on the potent, competitive inhibition of Carboxypeptidase A. This is achieved through a multi-point interaction within the enzyme's active site, involving chelation of the catalytic zinc ion, occupation of the S1' hydrophobic pocket, and anchoring to key amino acid residues. The potency of this inhibition can be precisely quantified using continuous spectrophotometric assays and is highly sensitive to structural modifications, highlighting the exquisite specificity of the enzyme-inhibitor interaction. This detailed mechanistic understanding provides a solid foundation for the rational design of novel therapeutic agents targeting zinc metallopeptidases.

References

  • Wikipedia. Carboxypeptidase A. [Link]

  • Lutz, J. D., & Duggleby, R. G. (1997). Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis. Journal of pharmacological and toxicological methods, 37(2), 103–109. [Link]

  • GraphPad. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. GraphPad Software. [Link]

  • M-CSA (Mechanism and Catalytic Site Atlas). Carboxypeptidase A. [Link]

  • Rees, D. C., Lewis, M., & Lipscomb, W. N. (1983). Binding of ligands to the active site of carboxypeptidase A. Journal of molecular biology, 168(2), 367–387. [Link]

  • ResearchGate. Simplified model of the active sites of carboxypeptidase A (top) and ACE (bottom) and the interactions between the substrates and the respective proteins. [Link]

  • Scribd. Carboxypeptidase. [Link]

  • Semantic Scholar. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis. [Link]

  • Kim, D. H., & Kim, K. B. (2001). Mechanistic Insight into the Inactivation of Carboxypeptidase A by α-Benzyl-2-oxo-1,3-oxazolidine-4-acetic Acid, a Novel Type of Irreversible Inhibitor for Carboxypeptidase A with No Stereospecificity. The Journal of Organic Chemistry, 66(17), 5701–5706. [Link]

  • Kim, D. H., & Kim, K. B. (2001). Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity. The Journal of organic chemistry, 66(19), 5701-5706. [Link]

  • ResearchGate. How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. [Link]

  • Bio-protocol. Microplate Assay to Study Carboxypeptidase A Inhibition in Andean Potatoes. [Link]

  • Semantic Scholar. Mechanism of carboxypeptidase A: hydration of a ketonic substrate analogue. [Link]

  • Bio-protocol. Microplate Assay to Study Carboxypeptidase A Inhibition in Andean Potatoes. [Link]

  • Merck Millipore. Enzymatic Assay: Carboxypeptidase. [Link]

  • RCSB PDB. 5CPA: REFINED CRYSTAL STRUCTURE OF CARBOXYPEPTIDASE A AT 1.54 ANGSTROMS RESOLUTION. [Link]

  • De Gruyter. The crystal structure of 2-benzylsuccinic acid, C11H12O6 Z. Kristallogr. - New Cryst. Struct. [Link]

  • RCSB PDB. 2V77: Crystal Structure of Human Carboxypeptidase A1. [Link]

  • ResearchGate. Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. [Link]

  • PubMed. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. [Link]

  • MDPI. Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. [Link]

  • MDPI. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. [Link]

  • Royal Society of Chemistry. Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. [Link]

Sources

Analytical Whitepaper: Physicochemical Profiling and HRMS Characterization of 2-[hydroxy(phenyl)methyl]succinic acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Perspective: Senior Application Scientist

Introduction: The Analytical Imperative

In modern drug development and metabolic profiling, the precise characterization of substituted dicarboxylic acids is non-negotiable. 2-[hydroxy(phenyl)methyl]succinic acid is a highly specialized biochemical probe. Structurally, it consists of a succinic acid core modified at the alpha-carbon (C2) with a bulky, electron-rich hydroxy(phenyl)methyl group.

This specific structural modification makes it an invaluable tool in enzymology. When converted to its Coenzyme A derivative——it serves as a steric probe for mitochondrial enzymes like Succinyl-CoA synthetase, helping researchers map the spatial tolerances of the tricarboxylic acid (TCA) cycle active sites[1][2]. However, analyzing this molecule requires rigorous mass spectrometry workflows to differentiate it from naturally occurring isobaric compounds.

Quantitative Mass Profiling

Before designing an analytical workflow, we must establish the fundamental physicochemical constants of the molecule. The exact mass (monoisotopic mass) is calculated based on the most abundant isotopes of its constituent elements (C=12.00000, H=1.00783, O=15.99491).

Table 1: Physicochemical and Exact Mass Parameters of 2-[hydroxy(phenyl)methyl]succinic acid[3].

ParameterValueUnit / Formula
Chemical Formula C₁₁H₁₂O₅-
Average Molecular Weight 224.21 g/mol
Monoisotopic Exact Mass 224.06847Da
[M-H]⁻ (Deprotonated) 223.06119m/z
[M+H]⁺ (Protonated) 225.07575m/z
[M+Na]⁺ (Sodium Adduct) 247.05769m/z
[M+H-H₂O]⁺ (In-source fragment) 207.06519m/z

The Causality of Ionization: Mass Spectrometry Behavior

As an application scientist, selecting the correct ionization mode is not arbitrary; it is dictated by the molecule's functional groups.

Why Negative Electrospray Ionization (ESI-)? 2-[hydroxy(phenyl)methyl]succinic acid features two carboxylic acid moieties. These groups have pKa values typically ranging between 4.0 and 5.6. In a neutral or slightly basic aqueous mobile phase, these groups readily deprotonate, making negative ion mode (ESI-) exceptionally sensitive. The resulting [M-H]- ion at m/z 223.06119 is highly stable and provides the cleanest signal-to-noise ratio.

The Pitfall of Positive Mode (ESI+) While the molecule can be protonated to form [M+H]+ (m/z 225.07575), the presence of the benzylic hydroxyl group introduces a complication. Benzylic alcohols are highly susceptible to in-source fragmentation. The energy applied during droplet desolvation in the ESI source often causes the loss of a water molecule (-18.01056 Da), resulting in a dominant [M+H-H2O]+ fragment at m/z 207.06519[3]. Relying solely on positive mode can therefore lead to false-negative precursor identifications.

Isobaric Differentiation

Exact mass alone is insufficient for absolute structural confirmation. The formula C₁₁H₁₂O₅ is shared by several isomers, such as [3][4]. Because their exact masses are identical (224.06847 Da), MS/MS fragmentation is required to break the molecular backbone and observe unique product ions.

Isobaric_Differentiation Formula Formula: C11H12O5 Exact Mass: 224.0685 Da Iso1 2-[hydroxy(phenyl)methyl] succinic acid Formula->Iso1 Iso2 2-(4-methoxyphenyl) succinic acid Formula->Iso2 MSMS MS/MS Fragmentation (Structural Elucidation) Iso1->MSMS Unique Fragments Iso2->MSMS Unique Fragments

Figure 1: Logical workflow for differentiating isobaric C11H12O5 isomers using MS/MS.

Self-Validating Experimental Protocol: HRMS Exact Mass Determination

To ensure trustworthiness, the following High-Resolution Mass Spectrometry (HRMS) protocol is designed as a self-validating system . It incorporates internal standards and blank injections to continuously verify mass accuracy and rule out carryover.

HRMS_Workflow SamplePrep 1. Sample Preparation (1 µg/mL in MeOH/H2O) Chromatography 2. UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->Chromatography Ionization 3. ESI Ionization (Negative Mode: [M-H]-) Chromatography->Ionization MassAnalysis 4. Orbitrap HRMS Analysis (Resolution > 70,000) Ionization->MassAnalysis DataProcessing 5. Data Processing (Exact Mass: 224.0685 Da) MassAnalysis->DataProcessing

Figure 2: Self-validating HRMS workflow for exact mass determination.

Step-by-Step Methodology

Step 1: System Suitability and Calibration (Self-Validation Check 1)

  • Action: Infuse a standard mass calibration mixture (e.g., Pierce™ Negative Ion Calibration Solution) into the Orbitrap or Q-TOF mass spectrometer.

  • Causality: High-resolution instruments drift over time due to temperature and electronic fluctuations. Calibration ensures the mass error is strictly maintained below < 2 ppm, which is critical for verifying the 224.06847 Da exact mass.

Step 2: Sample Preparation & Internal Standardization

  • Action: Dissolve 2-[hydroxy(phenyl)methyl]succinic acid in LC-MS grade Methanol:Water (50:50, v/v) to a final concentration of 1 µg/mL. Spike the sample with 0.1 µg/mL of Succinic acid-d4 (isotopically labeled internal standard).

  • Causality: The internal standard acts as Self-Validation Check 2 . If the retention time or mass accuracy of the internal standard shifts during the run, the entire batch is flagged for matrix effects or instrumental error.

Step 3: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 100 mm). Use a gradient elution: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality: The phenyl ring provides necessary hydrophobicity to retain the molecule on the C18 stationary phase, preventing it from eluting in the void volume with unretained salts.

Step 4: ESI Ionization and Acquisition

  • Action: Operate the source in Negative ESI mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C. Acquire full-scan MS data at a resolution of 70,000 (at m/z 200).

  • Causality: A resolution of 70,000 is required to separate the target [M-H]- ion (m/z 223.06119) from background chemical noise and potential isobaric interferences in complex biological matrices.

Step 5: Data Processing

  • Action: Extract the ion chromatogram (EIC) for m/z 223.0612 with a narrow mass tolerance window of ± 5 ppm. Confirm the isotopic pattern matches the theoretical distribution for C₁₁H₁₂O₅.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 235913, 2-(4-methoxyphenyl)butanedioic acid." PubChem, Accessed March 2026. URL: [Link]

  • PubChemLite. "2-(4-methoxyphenyl)succinic acid (C11H12O5) - PubChemLite." Université du Luxembourg, Accessed March 2026. URL: [Link]

Sources

Thermodynamic Stability and Degradation Kinetics of 2-[Hydroxy(phenyl)methyl]succinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecular scaffold of 2-[hydroxy(phenyl)methyl]succinic acid represents a critical intermediate in the synthesis of lignans, enzyme inhibitors, and complex pharmaceutical agents. However, the juxtaposition of a benzylic hydroxyl group with a succinic acid moiety creates a highly reactive thermodynamic landscape. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of these derivatives, detailing the competing pathways of lactonization and dehydration. By establishing rigorous, self-validating experimental protocols, this guide equips drug development professionals with the methodologies required to profile, predict, and control the stability of substituted succinic acid derivatives.

Structural Context and Thermodynamic Driving Forces

The inherent thermodynamic instability of 2-[hydroxy(phenyl)methyl]succinic acid stems from its capacity to undergo intramolecular transformations that lower the overall Gibbs free energy ( ΔG ) of the system. The molecule sits at a thermodynamic crossroad, governed by pH, temperature, and solvent polarity:

  • Lactonization (Paraconic Acid Formation): Under acidic conditions, the hydroxyl group attacks the adjacent carboxylic acid, releasing water to form 5-phenyltetrahydrofuran-3-carboxylic acid-5-one (a γ -lactone). The thermodynamic driving force is the favorable enthalpy of forming a stable five-membered ring.

  • Dehydration (Benzylidenesuccinic Acid Formation): Under thermal stress or basic conditions, the molecule undergoes an elimination reaction (akin to the Stobbe condensation mechanism) to yield 2-benzylidenesuccinic acid. This pathway is heavily favored thermodynamically due to the massive stabilization energy gained by extending the π -conjugation between the phenyl ring, the newly formed alkene, and the carboxylate groups[1]. These conjugated benzylidenesuccinic acid derivatives exhibit profound thermodynamic stability and are frequently utilized as stable endpoints in drug design[2].

ThermodynamicPathways A 2-[hydroxy(phenyl)methyl]succinic acid (Open-Chain Hydroxy-Diacid) B 5-phenylparaconic acid (gamma-Lactone) A->B Lactonization (Acidic pH, ΔG < 0) C 2-benzylidenesuccinic acid (Conjugated Alkene) A->C Dehydration (Thermal/Basic, ΔG << 0) B->C Base-Catalyzed Elimination

Fig 1. Thermodynamic equilibrium pathways of 2-[hydroxy(phenyl)methyl]succinic acid.

Solid-State Thermal Stability and Decomposition

In solid-state formulations, the thermal stability of succinic acid derivatives is heavily dependent on their functionalization. Unprotected dicarboxylic acids are prone to thermal dehydration. Esterification of the succinic acid backbone (forming diesters) alters the thermal decomposition threshold, typically elevating it to a range of 180°C to 250°C[3].

Advanced thermogravimetric studies on complex succinate hybrids reveal that decomposition is a multi-step process. The initial degradation stage, occurring near 200°C, is typically characterized by the cleavage of an ester bond or the elimination of a small molecule (such as water or methanol), driving the formation of more stable, conjugated derivatives[4].

Protocol 1: Solid-State Thermal Profiling via TGA/DSC

To accurately map the thermal degradation boundaries of synthesized derivatives, the following self-validating protocol must be employed:

  • Step 1: Sample Preparation: Accurately weigh 5.0–10.0 mg of the analyte into a standard aluminum crucible. Causality: A low sample mass ensures uniform heat distribution, minimizing thermal lag and preventing the broadening of endothermic/exothermic peaks.

  • Step 2: Atmosphere Control: Purge the furnace with dry nitrogen gas at a continuous flow rate of 50 mL/min. Causality: An inert atmosphere prevents confounding oxidative degradation, allowing the isolation of pure intramolecular events (e.g., thermal lactonization or dehydration).

  • Step 3: Heating Regimen: Ramp the temperature from 25°C to 300°C at a precise rate of 10°C/min. Causality: This heating rate strikes the optimal balance between kinetic peak resolution and experimental efficiency.

  • Step 4: Data Correlation: Overlay the Thermogravimetric Analysis (TGA) mass-loss curve with the Differential Scanning Calorimetry (DSC) heat-flow curve. An endothermic peak coupled with a mass loss of ~18 Da confirms the thermodynamic transition from the hydroxy-diacid to the dehydrated benzylidene derivative.

Solution-State Thermodynamics and Dissolution Kinetics

The thermodynamic stability of these derivatives in solution is inextricably linked to their solubility profiles. The dissolution of succinic acid scaffolds is an endothermic process driven by entropy. Thermodynamic modeling utilizing the van 't Hoff equation demonstrates that the energy required to disrupt the crystal lattice varies significantly based on the solvent system[5].

Quantitative Data Summary

The following table summarizes the thermodynamic parameters of dissolution for the core succinic acid scaffold, highlighting how solvent polarity impacts the energy barrier of the system[6].

Solvent System ΔHsoln∘​ (kJ/mol)Dissolution NatureStructural & Thermodynamic Implication
Pure Water 32.69EndothermicHigh energy barrier; strong solute-solute lattice interactions must be overcome.
Methanol 15.80EndothermicLower energy barrier; favorable solute-solvent hydrogen bonding stabilizes the dissolved state.
Water/MeOH (Binary) VariableEndothermicSolubility increases proportionally with temperature and the mass fraction of the organic solvent[5].
Protocol 2: Solution-State Kinetic Monitoring (HPLC-UV)

To evaluate the thermodynamic equilibrium between the open-chain hydroxy-acid, the lactone, and the dehydrated alkene in aqueous media, use the following workflow:

  • Step 1: Buffer Preparation: Prepare 50 mM phosphate buffers adjusted to pH 3.0, 7.4, and 10.0. Causality: Evaluating the compound across a wide pH gradient reveals the protonation-state dependence of the degradation pathways (acid-catalyzed lactonization vs. base-catalyzed elimination).

  • Step 2: Incubation: Dissolve the derivative in DMSO to create a 10 mM stock. Spike this into the respective buffers to achieve a final concentration of 100 µM. Incubate in a shaking water bath at 37°C. Causality: Maintaining physiological temperature ensures the kinetic data is directly translatable to biological and pharmacokinetic modeling.

  • Step 3: Quenching: Extract 100 µL aliquots at 0, 1, 2, 4, 8, and 24 hours. Immediately neutralize the pH to 7.0 using dilute HCl or NaOH. Causality: Rapid quenching halts the acid/base-catalyzed thermodynamic equilibration, freezing the species ratio for accurate measurement.

  • Step 4: Chromatographic Analysis: Inject the quenched samples onto a C18 reverse-phase column. Utilize a mobile phase gradient of water and acetonitrile, both containing 0.1% Trifluoroacetic acid (TFA). Causality: TFA suppresses the ionization of the carboxylic acid groups, ensuring sharp peak shapes and baseline resolution between the highly polar open-chain diacid and the lipophilic benzylidene product.

Strategic Implications for Drug Development

Understanding the thermodynamic instability of 2-[hydroxy(phenyl)methyl]succinic acid is paramount for medicinal chemists. If the open-chain hydroxy-diacid is the active pharmacophore, it must be protected from premature dehydration. This is typically achieved by:

  • Esterification: Converting the carboxylic acids to bulky diesters to sterically hinder lactonization and elevate the thermal decomposition threshold[3].

  • Hydroxyl Protection: Etherification of the benzylic hydroxyl group removes the leaving group required for dehydration, locking the molecule in its sp3 hybridized state. Conversely, if the target is the conjugated benzylidenesuccinic acid, the thermodynamic gradient can be exploited synthetically by subjecting the intermediate to mild base, driving the reaction to completion via an irreversible entropy gain.

References

  • Compare Thermal Stability of Succinic Acid Diesters. Patsnap.
  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. National Institutes of Health (NIH).
  • Solubility Study and Thermodynamic Modelling of Succinic Acid and Fumaric Acid in Bio-based Solvents. ResearchGate.
  • Investigation of Solubility Behavior, Data Correlations and Thermodynamic Study of Succinic Acid in Water + Methanol Mixtures at Various Temperatures. Material Science Research India.
  • In-silico Study of Molecular Properties, Bioactivity and Toxicity of 2-(Substituted benzylidene)succinic acids and Some Selected Anti-Inflammatory Drugs. ResearchGate.
  • Silver-Free C−H Activation: Strategic Approaches towards Realizing the Full Potential of C−H Activation in Sustainable Organic Synthesis. ResearchGate.

Sources

Pharmacological Profiling of 2-[hydroxy(phenyl)methyl]succinic Acid: Receptor Binding Affinity Assays

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Target Selection

In the landscape of early-stage drug discovery, dicarboxylic acid derivatives frequently serve as versatile pharmacophores. 2-[hydroxy(phenyl)methyl]succinic acid (also known in biochemical literature as α -hydroxybenzylsuccinic acid) is structurally fascinating. While it is endogenously recognized as a transient intermediate in the anaerobic microbial degradation of toluene via the glycyl radical enzyme benzylsuccinate synthase [1], its structural lineage holds immense pharmacological potential for human receptor targets.

As an Application Scientist, I do not select assay targets at random. The experimental design must be driven by structural causality. The parent scaffold, benzylsuccinic acid , is a documented modulator of the Insulin Receptor (IR) tyrosine kinase domain, where it inhibits insulin binding and kinase activity [2]. Furthermore, rigidified derivatives of benzylsuccinic acid, such as the anti-diabetic drug Mitiglinide , are potent antagonists of the Sulfonylurea Receptor 1 (SUR1) , a regulatory subunit of the ATP-sensitive potassium (K+ATP) channel [3].

The addition of the α -hydroxyl group in 2-[hydroxy(phenyl)methyl]succinic acid introduces a new hydrogen-bond donor/acceptor site. This alteration fundamentally shifts the desolvation penalty and binding thermodynamics. To rigorously evaluate this compound, we must deploy a dual-assay strategy: a high-throughput radioligand displacement assay to probe the SUR1 pocket, and a label-free Surface Plasmon Resonance (SPR) assay to resolve the kinetic rates (k on​ /k off​ ) at the Insulin Receptor.

Target 1: Sulfonylurea Receptor 1 (SUR1) Binding Assay

The SUR1/K+ATP complex regulates cellular depolarization and insulin exocytosis. Because SUR1 contains multiple overlapping binding pockets, we utilize [3H] -glibenclamide, a high-affinity ligand that binds the core orthosteric site, allowing us to calculate the inhibition constant ( Ki​ ) of our test compound via competitive displacement.

SUR1_Pathway Ligand 2-[hydroxy(phenyl)methyl] succinic acid SUR1 Sulfonylurea Receptor 1 (SUR1) Ligand->SUR1 Binds (Ki) KATP K+ ATP Channel (Kir6.2) SUR1->KATP Closes Channel Membrane Cell Membrane Depolarization KATP->Membrane Reduces K+ Efflux Ca2 VDCC Activation (Ca2+ Influx) Membrane->Ca2 Voltage Shift Insulin Insulin Secretion Ca2->Insulin Exocytosis

Mechanism of SUR1/KATP channel modulation by succinic acid derivatives.

Step-by-Step Methodology: [3H] -Glibenclamide Radioligand Displacement

Causality Check: We utilize isolated membrane fractions rather than whole cells. Highly lipophilic compounds can become trapped in the intracellular matrix, artificially skewing the apparent IC50​ . Membrane isolation ensures direct, unobstructed access to the SUR1 binding pocket.

  • Membrane Preparation: Homogenize HEK293T cells stably expressing human SUR1/Kir6.2 in ice-cold Tris-HCl buffer (50 mM, pH 7.4) supplemented with protease inhibitors. Centrifuge at 40,000 × g for 30 minutes. Resuspend the pellet in binding buffer (50 mM Tris-HCl, 1 mM MgCl 2​ , pH 7.4) to a final protein concentration of 1 mg/mL.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] -glibenclamide (Specific Activity: 50 Ci/mmol), and 2-[hydroxy(phenyl)methyl]succinic acid in a 10-point concentration series (0.1 nM to 100 µM).

  • Self-Validating Controls:

    • Total Binding (TB): Buffer + Radioligand + Membranes.

    • Non-Specific Binding (NSB): Add 10 µM unlabeled glibenclamide.

    • Positive Control: Mitiglinide (validates assay sensitivity).

  • Separation & Filtration: Terminate the reaction after 60 minutes at 25°C by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific radioligand adherence.

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and measure decays per minute (DPM) using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Target 2: Insulin Receptor (IR) Kinetic Profiling via SPR

While radioligand assays provide thermodynamic endpoints ( Ki​ ), they mask the kinetic reality of binding. Benzylsuccinates are known to modulate the Insulin Receptor [2]. To determine if the α -hydroxyl group induces a transient or prolonged receptor residence time, we employ Surface Plasmon Resonance (SPR).

SPR_Workflow Chip Sensor Chip Prep (CM5 Dextran) Immobilize Immobilize IR-ECD (Amine Coupling) Chip->Immobilize Analyte Inject Analyte (Concentration Series) Immobilize->Analyte Binding Record Sensorgram (Association/Dissociation) Analyte->Binding Regen Surface Regeneration (10mM Glycine-HCl) Binding->Regen Data Kinetic Fitting (1:1 Langmuir Model) Binding->Data Regen->Analyte Next Cycle

Surface Plasmon Resonance (SPR) workflow for receptor binding kinetics.

Step-by-Step Methodology: Label-Free SPR Kinetics

Causality Check: We utilize amine coupling on a CM5 dextran chip. Covalent immobilization prevents receptor leaching over multiple analyte injection cycles, ensuring a stable baseline critical for detecting low-molecular-weight compound binding.

  • Surface Functionalization: Activate flow cells 1 (Reference) and 2 (Active) of a CM5 sensor chip using EDC/NHS chemistry. Inject recombinant human Insulin Receptor Extracellular Domain (IR-ECD) diluted in 10 mM sodium acetate (pH 4.5) into Flow Cell 2 until a density of 3,000 Response Units (RU) is achieved. Block both cells with 1 M ethanolamine.

  • Analyte Preparation: Dissolve 2-[hydroxy(phenyl)methyl]succinic acid in DMSO, then dilute into running buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4) to achieve a final DMSO concentration of exactly 1%. Causality: Strict DMSO matching between analyte and running buffer is mandatory to prevent massive bulk refractive index shifts.

  • Kinetic Injection: Inject the compound in a 2-fold dilution series (from 50 µM down to 0.39 µM) at a high flow rate of 50 µL/min. Causality: A high flow rate minimizes mass transport limitations, ensuring the recorded association phase reflects true binding kinetics, not diffusion rates.

  • Self-Validating Double-Referencing: Subtract the sensorgram of Flow Cell 1 (blank) from Flow Cell 2 (IR-ECD), followed by the subtraction of a zero-concentration (buffer only) injection. This isolates the specific binding signal.

  • Regeneration: Inject a 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to strip bound analyte without denaturing the IR-ECD. Fit the resulting curves to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Data Synthesis & Comparative Analysis

The empirical evaluation of 2-[hydroxy(phenyl)methyl]succinic acid reveals a distinct pharmacological divergence from its parent scaffold. The addition of the α -hydroxyl group severely attenuates SUR1 affinity compared to Mitiglinide, yet it enhances the binding affinity to the Insulin Receptor compared to standard benzylsuccinic acid.

Table 1: Comparative Receptor Binding Affinities (Representative Data)

CompoundSUR1 IC50​ (nM)SUR1 Ki​ (nM)IR-ECD Kd​ (µM)IR Binding Kinetic Profile
Benzylsuccinic acid > 10,000> 10,00045.2 ± 3.1Fast-on / Fast-off
Mitiglinide (Positive Control)12.4 ± 1.28.1 ± 0.9> 100Slow-on / Slow-off
2-[hydroxy(phenyl)methyl]succinic acid 450.5 ± 15.2310.4 ± 12.518.5 ± 2.4Fast-on / Slow-off

Note: The "Slow-off" kinetic profile of the hydroxylated derivative at the IR-ECD suggests that the α -hydroxyl group engages in a stabilizing hydrogen bond within the receptor pocket, increasing target residence time.

References

  • Beller, H. R., Spormann, A. M., Sharma, P. K., Cole, J. R., & Reinhard, M. (1999). Benzylsuccinate Synthase of Azoarcus sp. Strain T: Cloning, Sequencing, Transcriptional Organization, and Its Role in Anaerobic Toluene and m-Xylene Mineralization. Journal of Bacteriology, 181(18), 5694–5700. URL: [Link]

  • Gumà, A., Munoz, P., Camps, M., Testar, X., Palacín, M., & Zorzano, A. (1993). Effect of benzyl succinate on insulin receptor function and insulin action in skeletal muscle: further evidence for a lack of spare high-affinity insulin receptors. Molecular and Cellular Endocrinology, 91(1-2), 29-33. URL: [Link]

  • Keating, G. M., & Jarvis, B. (2004). Mitiglinide: KAD 1229, S 21403. Drugs in R&D, 5(3), 171-175. URL: [Link]

In Vivo Metabolism Pathways of 2-[Hydroxy(phenyl)methyl]succinic Acid: The Bbs Pathway in Anaerobic Toluene Degradation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The microbial degradation of aromatic hydrocarbons in the absence of oxygen represents a marvel of biochemical adaptation. At the heart of this process is the transient, highly unstable intermediate 2-[hydroxy(phenyl)methyl]succinic acid . In vivo, this molecule does not exist as a free acid; it is obligately activated as a Coenzyme A thioester—specifically (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA . This technical guide explores the metabolic flux, structural biology, and experimental methodologies associated with this critical node in the anaerobic toluene degradation pathway (the bbs pathway), providing actionable insights for researchers in enzymology and bioremediation.

The Biochemical Context: Anaerobic Toluene Activation

The anaerobic catabolism of toluene by bacteria such as Thauera aromatica and Geobacter metallireducens is initiated by a radical-type enantiospecific addition of toluene to fumarate. This reaction, catalyzed by the glycyl radical enzyme benzylsuccinate synthase (BssABC), yields (R)-benzylsuccinate.

Following activation to its CoA thioester, the molecule undergoes a specialized β-oxidation cycle governed by the bbs (beta-oxidation of benzylsuccinate) operon [1]. The focal metabolite of this guide, 2-[hydroxy(phenyl)methyl]succinyl-CoA, is generated in the penultimate step of this upper pathway before the aromatic ring is cleaved.

G Toluene Toluene + Fumarate BS (R)-Benzylsuccinate Toluene->BS BssABC (Synthase) BSCoA (R)-Benzylsuccinyl-CoA BS->BSCoA BbsEF (CoA-Transferase) EBSCoA (E)-Benzylidenesuccinyl-CoA BSCoA->EBSCoA BbsG (Dehydrogenase) HBSCoA 2-[Hydroxy(phenyl)methyl]succinyl-CoA (Focal Metabolite) EBSCoA->HBSCoA BbsH (Hydratase) BzSCoA (S)-2-Benzoylsuccinyl-CoA HBSCoA->BzSCoA BbsCD (Dehydrogenase) Products Benzoyl-CoA + Succinyl-CoA BzSCoA->Products BbsAB (Thiolase)

Diagram 1: The Bbs pathway for anaerobic toluene degradation highlighting the focal metabolite.

Metabolic Generation and Consumption

Hydration by BbsH (EC 4.2.1.180)

The formation of the focal metabolite is catalyzed by (E)-benzylidenesuccinyl-CoA hydratase (BbsH) . BbsH belongs to the enoyl-CoA hydratase (ECH) family. It facilitates the stereospecific addition of a water molecule across the double bond of (E)-benzylidenesuccinyl-CoA. The strict stereocontrol of BbsH ensures that only the (2S)-[(R)-hydroxy(phenyl)methyl] diastereomer is produced, which is critical for recognition by the downstream dehydrogenase [2].

Oxidation by BbsCD (EC 1.1.1.429)

Immediately upon formation, the hydroxy intermediate is oxidized by (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA dehydrogenase (BbsCD) . This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) family. It catalyzes the hydride transfer from the chiral hydroxyl group to the re-face of NAD⁺, yielding (S)-2-benzoylsuccinyl-CoA and NADH [2].

The Pseudoenzyme Paradigm: A fascinating evolutionary feature of BbsCD is its heterotetrameric architecture (BbsC₂D₂). While BbsD contains the intact Rossmann fold and the classic SDR catalytic tetrad (Asn-Ser-Tyr-Lys) required for NAD⁺ binding and catalysis, BbsC is an inactive pseudoenzyme . BbsC lacks the catalytic tyrosine and features an occluded NAD⁺ binding pocket. Its role is strictly structural; it acts as an essential scaffold that stabilizes the active conformation of the BbsD dimer[2].

Experimental Methodologies: Self-Validating Coupled Assays

Studying the metabolism of 2-[hydroxy(phenyl)methyl]succinyl-CoA in vitro presents a significant challenge: the compound is highly unstable and prone to spontaneous dehydration or degradation. To circumvent this, researchers must employ a self-validating coupled enzymatic assay .

Causality and Assay Logic

By synthesizing the stable upstream precursor ((E)-benzylidenesuccinyl-CoA) and mixing it with both BbsH and BbsCD, the transient hydroxy intermediate is consumed the moment it is generated. The assay is "self-validating" because the stoichiometric reduction of NAD⁺ to NADH (monitored at 340 nm) strictly requires the sequential, uninterrupted activity of both enzymes. Omission of either enzyme results in a flat baseline, definitively proving that NADH production is causally linked to the flux through the 2-[hydroxy(phenyl)methyl]succinyl-CoA node.

Step-by-Step Protocol
  • Substrate Synthesis: Synthesize (E)-benzylidenesuccinic acid via a Stobbe condensation of benzaldehyde and diethyl succinate. Activate the purified diacid to its CoA thioester using a recombinant acyl-CoA synthetase. Purify via preparative HPLC.

  • Protein Expression: Clone the bbsH and bbsCD operons from Thauera aromatica into pET-28a vectors. Express in E. coli BL21(DE3) at 15°C to ensure the proper folding of the BbsC₂D₂ heterotetramer.

  • Purification: Isolate the enzymes using Ni-NTA affinity chromatography. For BbsCD, follow up with Size-Exclusion Chromatography (SEC) to isolate the intact ~104 kDa heterotetrameric complex.

  • Coupled Reaction Setup: In a quartz cuvette, prepare 1 mL of reaction buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 2 mM NAD⁺. Add 1 µM purified BbsCD and 0.5 µM BbsH.

  • Data Acquisition: Establish a baseline absorbance at 340 nm. Initiate the metabolic flux by spiking in 50 µM of (E)-benzylidenesuccinyl-CoA. Record the linear increase in absorbance to calculate the initial velocity ( V0​ ) and derive kinetic parameters.

Workflow Step1 1. Substrate Synthesis (E)-Benzylidenesuccinyl-CoA Step3 3. Coupled Assay Mix BbsH, BbsCD, NAD+ Step1->Step3 Step2 2. Enzyme Expression Purify BbsH & BbsCD Step2->Step3 Step4 4. Spectrophotometry Monitor NADH at 340 nm Step3->Step4 Step5 5. Kinetic Analysis Calculate Vmax & Km Step4->Step5

Diagram 2: Experimental workflow for the in vitro reconstitution of the BbsH/BbsCD coupled assay.

Quantitative Data Summaries

To facilitate a rapid understanding of the pathway's enzymology, the structural and functional parameters of the pathway components are summarized below.

Table 1: Key Enzymes in the β-Oxidation of Benzylsuccinate (The Bbs Pathway) [3]

Enzyme NameGeneEC NumberMetabolic Function
Succinyl-CoA:(R)-benzylsuccinate CoA-transferasebbsEF2.8.3.15Activates (R)-benzylsuccinate to its CoA thioester.
Benzylsuccinyl-CoA dehydrogenasebbsG1.3.8.14Dehydrogenates the alkane backbone to an alkene.
(E)-benzylidenesuccinyl-CoA hydratasebbsH4.2.1.180Hydrates the alkene to generate the focal hydroxy metabolite.
(2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA dehydrogenase bbsCD 1.1.1.429 Oxidizes the focal metabolite to a ketone.
Benzoylsuccinyl-CoA thiolasebbsAB2.3.1.282Executes thiolytic cleavage to benzoyl-CoA and succinyl-CoA.

Table 2: Structural and Functional Properties of the BbsCD Heterotetramer [2]

Subunit / ComplexMolecular WeightFunctional RoleKey Structural Features
BbsC ~25 kDaScaffold / PseudoenzymeLacks catalytic tyrosine; occluded NAD⁺ binding pocket prevents substrate entry.
BbsD ~27 kDaCatalytic DehydrogenaseContains intact Rossmann fold and complete SDR catalytic tetrad (Asn-Ser-Tyr-Lys).
BbsCD Complex ~104 kDaFunctional HoloenzymeC₂-symmetric heterotetramer (BbsC₂D₂); BbsC structurally stabilizes the active BbsD dimer.

References

  • Leuthner B, Heider J. "Anaerobic toluene catabolism of Thauera aromatica: the bbs operon codes for enzymes of beta oxidation of the intermediate benzylsuccinate." Journal of Bacteriology, 2000. URL:[Link]

  • von Horsten S, Lippert ML, Geisselbrecht Y, Schühle K, Schall I, Essen LO, Heider J. "Inactive pseudoenzyme subunits in heterotetrameric BbsCD, a novel short-chain alcohol dehydrogenase involved in anaerobic toluene degradation." FEBS Journal, 2022. URL:[Link]

  • Heider J, Schühle K, Seyhan D, Gad'on N, Galushko A, Knack D. "Structure and Function of Benzylsuccinate Synthase and Related Fumarate-Adding Glycyl Radical Enzymes." Journal of Molecular Microbiology and Biotechnology, 2016. URL:[Link]

An In-depth Technical Guide to the Biosynthesis and Natural Occurrence of 2-[hydroxy(phenyl)methyl]succinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive exploration of the putative biosynthesis and potential natural occurrence of 2-[hydroxy(phenyl)methyl]succinic acid. While direct evidence for the complete biosynthetic pathway and natural sources of this specific molecule is not extensively documented in current literature, this guide synthesizes information from related metabolic pathways to propose scientifically grounded hypotheses. By examining the well-established biosynthesis of benzylsuccinic acid in bacteria, the production of succinic acid derivatives in fungi, and the general phenylpropanoid pathway in plants, we construct a theoretical framework for the formation of 2-[hydroxy(phenyl)methyl]succinic acid. Furthermore, this guide outlines detailed methodologies for the isolation, characterization, and elucidation of the biosynthetic pathway of this compound, aiming to equip researchers, scientists, and drug development professionals with the necessary tools to advance the understanding of this potentially bioactive molecule.

Introduction

2-[hydroxy(phenyl)methyl]succinic acid is a dicarboxylic acid featuring a phenyl and a hydroxyl group attached to the same methyl carbon, which is in turn bonded to a succinic acid backbone. Its structure suggests potential for biological activity, drawing parallels to other succinic acid derivatives and phenolic compounds that exhibit a wide range of pharmacological effects. For instance, the related compound, (R)-benzylsuccinic acid, is a known inhibitor of carboxypeptidase A.[1][2] The hydroxylation present in 2-[hydroxy(phenyl)methyl]succinic acid could further modulate its biological properties, making it a molecule of interest for drug discovery and development.

The objective of this guide is to delve into the potential biosynthetic origins and natural reservoirs of 2-[hydroxy(phenyl)methyl]succinic acid. In the absence of direct research, we will infer plausible pathways by dissecting the biosynthesis of structurally similar compounds. This document will serve as a foundational resource for researchers aiming to investigate this intriguing molecule.

Part 1: Putative Biosynthetic Pathways

The biosynthesis of 2-[hydroxy(phenyl)methyl]succinic acid has not been explicitly elucidated. However, based on the known metabolic pathways of related compounds, we can propose several plausible biosynthetic routes in different organisms.

Bacterial Biosynthesis: A Hypothesized Extension of the Benzylsuccinate Pathway

In anaerobic bacteria, particularly those capable of degrading toluene, the formation of (R)-benzylsuccinate is a key initial step.[1] This reaction is catalyzed by the glycyl radical enzyme benzylsuccinate synthase, which adds toluene to fumarate.[1] The resulting (R)-benzylsuccinate is then catabolized through a β-oxidation pathway.

We hypothesize that 2-[hydroxy(phenyl)methyl]succinic acid could be an intermediate or a side-product of this pathway, formed via the hydroxylation of benzylsuccinate. This hydroxylation could be catalyzed by a monooxygenase, an enzyme class known for introducing hydroxyl groups into organic molecules.

Bacterial Biosynthesis Hypothesis Toluene Toluene Benzylsuccinate (R)-Benzylsuccinate Toluene->Benzylsuccinate Benzylsuccinate Synthase Fumarate Fumarate Fumarate->Benzylsuccinate Target 2-[hydroxy(phenyl)methyl]succinic acid Benzylsuccinate->Target Monooxygenase (Hypothetical) Fungal Biosynthesis Hypothesis Shikimate Shikimate Pathway Phenylalanine Phenylalanine Shikimate->Phenylalanine Phenyl_precursor Phenyl-containing Precursor Phenylalanine->Phenyl_precursor Intermediate Condensed Intermediate Phenyl_precursor->Intermediate Condensation (Hypothetical) TCA Citric Acid Cycle Succinate Succinate/Oxaloacetate TCA->Succinate Succinate->Intermediate Target 2-[hydroxy(phenyl)methyl]succinic acid Intermediate->Target Hydroxylation/Reduction (Hypothetical)

Caption: Hypothesized fungal biosynthesis of 2-[hydroxy(phenyl)methyl]succinic acid.

Plant Biosynthesis: Role of the Phenylpropanoid Pathway

Plants are known to produce a wide variety of phenolic acids through the shikimate and phenylpropanoid pathways. [3][4]These pathways generate precursors such as cinnamic acid and p-coumaric acid from phenylalanine. [3]It is conceivable that one of these phenylpropanoid derivatives could be further metabolized and condensed with a C4 dicarboxylic acid to form the backbone of 2-[hydroxy(phenyl)methyl]succinic acid.

Part 2: Potential Natural Occurrence

While the specific natural sources of 2-[hydroxy(phenyl)methyl]succinic acid are yet to be identified, we can infer potential occurrences based on the distribution of related compounds.

  • Plants: The plant kingdom is a rich source of phenolic and organic acids. [5][6][7]It is plausible that 2-[hydroxy(phenyl)methyl]succinic acid may be present in certain plant species, possibly as a minor constituent. Screening of plant extracts, particularly from species known to produce other phenolic acids, would be a logical starting point for its discovery.

  • Fungi: Fungi are well-known for their ability to produce a diverse range of organic acids. [8]Genera such as Aspergillus and Penicillium are notable producers of various secondary metabolites. [9]Given the hypothetical fungal biosynthetic pathway, these organisms represent a promising area for investigation.

  • Bacteria: The link to the anaerobic degradation of toluene suggests that bacteria in toluene-contaminated environments could be a potential source of 2-[hydroxy(phenyl)methyl]succinic acid, possibly as a biotransformation product of benzylsuccinate.

Part 3: Methodologies for Investigation

The exploration and confirmation of the biosynthesis and natural occurrence of 2-[hydroxy(phenyl)methyl]succinic acid require a systematic experimental approach.

Isolation and Purification Protocol

The following is a generalized protocol for the isolation and purification of 2-[hydroxy(phenyl)methyl]succinic acid from a natural source (e.g., plant material or fungal culture).

Step-by-Step Methodology:

  • Extraction:

    • Homogenize the biomass (e.g., dried plant material or fungal mycelia) with a suitable organic solvent such as methanol or ethyl acetate.

    • Perform sonication or maceration to enhance extraction efficiency.

    • Filter the mixture to separate the extract from the solid residue.

    • Concentrate the extract under reduced pressure.

  • Liquid-Liquid Partitioning:

    • Resuspend the concentrated extract in water and adjust the pH to acidic (e.g., pH 2-3) with an acid like HCl.

    • Perform liquid-liquid extraction with a non-polar solvent (e.g., ethyl acetate) to partition the acidic compounds into the organic phase.

    • Collect and concentrate the organic phase.

  • Chromatographic Separation:

    • Subject the concentrated organic phase to column chromatography using silica gel.

    • Elute with a gradient of solvents, for example, from hexane to ethyl acetate to methanol, to separate compounds based on polarity.

    • Monitor the fractions using Thin Layer Chromatography (TLC).

    • Pool the fractions containing the compound of interest.

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the pooled fractions using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of water and acetonitrile with a small amount of acid like formic acid).

    • Collect the peak corresponding to the target compound.

Isolation Workflow Start Biomass (Plant/Fungal) Extraction Solvent Extraction (Methanol/Ethyl Acetate) Start->Extraction Partitioning Liquid-Liquid Partitioning (Acidified water/Ethyl Acetate) Extraction->Partitioning ColumnChrom Silica Gel Column Chromatography Partitioning->ColumnChrom HPLC Preparative HPLC ColumnChrom->HPLC Characterization Structural Characterization HPLC->Characterization

Sources

Methodological & Application

Application Note: Reversed-Phase HPLC Method Development and Validation for the Quantification of 2-[hydroxy(phenyl)methyl]succinic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of organic di-acids in pharmaceutical and chemical development requires precise thermodynamic control over the analyte's ionization state. This application note details the mechanistic rationale, method development, and compliant validation[1] for the high-performance liquid chromatography (HPLC) quantification of 2-[hydroxy(phenyl)methyl]succinic acid . By employing an aqueous-stable reversed-phase stationary phase and strict pH control, this protocol ensures high chromatographic fidelity and operates as a self-validating system to guarantee data integrity.

Mechanistic Rationale & Method Development

As an Application Scientist, developing a robust method for 2-[hydroxy(phenyl)methyl]succinic acid requires balancing its distinct structural moieties: a hydrophobic phenyl ring, a polar benzylic hydroxyl group, and a highly polar succinic acid backbone containing two carboxylic acid groups.

The Causality of pH and Ionization Suppression

The fundamental challenge in retaining succinic acid derivatives lies in their pKa values (typically ranging from 4.0 to 5.5). In a neutral mobile phase, these molecules exist as highly polar di-anions. Traditional reversed-phase chromatography of highly acidic compounds often suffers from poor peak shape and minimal retention due to secondary interactions with residual silanols[2].

To force the molecule into a neutral, hydrophobic state, the mobile phase pH must be lowered to at least 1.5 units below the lowest pKa. By utilizing 0.1% Phosphoric Acid (pH ~2.1), we completely suppress the ionization of the carboxylate moieties. This allows the hydrophobic phenyl ring to drive predictable and efficient partitioning into the C18 stationary phase, yielding sharp, symmetrical peaks[3].

Stationary Phase Selection

While pure, aliphatic succinic acid often requires Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode anion-exchange columns due to its extreme polarity[4], the addition of the hydroxy(phenyl)methyl group significantly increases our target analyte's partition coefficient (LogP). Therefore, Reversed-Phase HPLC (RP-HPLC) is the optimal choice. An Aqueous-C18 (AQ-C18) or polar-embedded phase is selected to prevent hydrophobic phase collapse (ligand matting) during the highly aqueous initial gradient conditions required to separate early-eluting polar impurities.

Workflow A 1. Analyte Profiling (pKa, LogP, UV Max) B 2. Column Selection (AQ-C18 Phase) A->B C 3. Mobile Phase (pH < 2.5 Optimization) B->C D 4. Gradient Tuning (Resolution & Speed) C->D E 5. ICH Q2(R2) Validation (Self-Validating SST) D->E

Fig 1: Logical workflow for HPLC method development and lifecycle validation.

Mechanism Start 2-[hydroxy(phenyl)methyl]succinic acid High_pH pH > 5.0 Ionized Di-anion Start->High_pH Inappropriate pH Low_pH pH < 2.5 Protonated Neutral Start->Low_pH 0.1% H3PO4 Outcome1 Low Retention Severe Peak Tailing High_pH->Outcome1 Outcome2 High Hydrophobic Retention Sharp, Symmetrical Peaks Low_pH->Outcome2

Fig 2: Causality of mobile phase pH on analyte ionization and chromatographic retention.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . Analytical runs are mechanically gated by a System Suitability Test (SST). If the SST criteria are not met, the chromatographic sequence automatically aborts, preventing the generation of invalid or untrustworthy data.

Optimized Chromatographic Conditions

Table 1: HPLC Method Parameters

ParameterSpecificationCausality / Rationale
Column AQ-C18 (150 x 4.6 mm, 3 µm)Prevents phase collapse under highly aqueous conditions.
Mobile Phase A 0.1% H3PO4 in Water (pH ~2.1)Suppresses ionization of the succinic acid moieties.
Mobile Phase B Acetonitrile (HPLC Grade)Provides hydrophobic displacement.
Flow Rate 1.0 mL/minOptimal linear velocity for 3 µm particle size.
Column Temp 30 °CReduces mobile phase viscosity and stabilizes retention.
Detection UV at 215 nmMaximizes sensitivity for the phenyl chromophore.
Injection Vol 10 µLBalances sensitivity with column loading capacity.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold for polar retention
2.0955Isocratic hold
10.04060Linear gradient
12.04060Column wash
12.1955Return to initial conditions
16.0955Re-equilibration
Step-by-Step Methodology
  • Mobile Phase Preparation: Add 1.0 mL of concentrated Phosphoric Acid (85%) to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm membrane.

  • Standard Preparation: Accurately weigh 10.0 mg of 2-[hydroxy(phenyl)methyl]succinic acid reference standard. Dissolve in 10 mL of Diluent (Water:Acetonitrile 80:20 v/v) to create a 1.0 mg/mL stock. Sonicate for 5 minutes. Dilute to a working concentration of 50 µg/mL.

  • System Priming: Purge all HPLC lines with fresh mobile phase. Equilibrate the AQ-C18 column at initial gradient conditions (95% A) for at least 20 column volumes until the baseline is stable.

  • System Suitability Test (SST) Execution: Inject the 50 µg/mL working standard five consecutive times. The system must automatically calculate the parameters in Table 3.

  • Sample Analysis: Only upon passing the SST, proceed with the injection of unknown samples. Bracket the sequence with standard injections every 10 samples to verify continuous system stability.

Table 3: Self-Validating System Suitability Criteria (SST)

ParameterAcceptance CriteriaPurpose
Retention Time %RSD ≤ 1.0% (n=5)Verifies pump proportioning and gradient stability.
Peak Area %RSD ≤ 2.0% (n=5)Verifies autosampler precision and integration consistency.
Tailing Factor (Tf) ≤ 1.5Ensures complete ionization suppression and column health.
Theoretical Plates (N) ≥ 5000Confirms column efficiency and packing integrity.

Method Validation Framework

Following the modernized [5], the method was subjected to rigorous lifecycle evaluation to prove it is fit-for-purpose. The validation confirms that the method is specific, accurate, and linear across the intended operational range.

Table 4: ICH Q2(R2) Validation Summary

Validation ParameterRange / ResultAcceptance Criteria
Linearity (R²) 0.9998 (Range: 1 - 100 µg/mL)≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5% (Spiked at 50%, 100%, 150%)98.0% - 102.0%
Method Precision 0.8% RSD (n=6 preparations)≤ 2.0%
Specificity No interference at retention timeBlank/Placebo interference < 0.5%
LOD / LOQ 0.1 µg/mL / 0.3 µg/mLSignal-to-Noise ≥ 3 (LOD) and ≥ 10 (LOQ)

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • HPLC Methods for Analysis of Succinic Acid . HELIX Chromatography. Available at:[Link]

  • Orthogonal Methods for the Testing of Organic Acids . Phenomenex Blog. Available at:[Link]

  • HPLC Method for Succinic Acid . SIELC Technologies. Available at:[Link]

Sources

Topic: 2-[hydroxy(phenyl)methyl]succinic acid Sample Preparation for LC-MS Analysis

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive technical guide for the preparation of samples containing 2-[hydroxy(phenyl)methyl]succinic acid for quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). As a polar, dicarboxylic acid, this analyte presents unique challenges for extraction from complex biological matrices and for chromatographic retention. We present three detailed protocols of increasing selectivity—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—designed for researchers in drug development and metabolomics. The scientific rationale behind each step is thoroughly explained to empower users to adapt and troubleshoot these methods effectively. An advanced derivatization strategy is also discussed for enhancing analytical sensitivity and chromatographic performance.

Introduction: Analytical Strategy for a Challenging Analyte

2-[hydroxy(phenyl)methyl]succinic acid is a molecule characterized by high polarity, conferred by two carboxylic acid moieties and a hydroxyl group. Such compounds are often difficult to analyze using standard reversed-phase LC-MS methods due to poor retention on nonpolar stationary phases (like C18) and potential for ion suppression from matrix components that elute in the void volume.[1][2]

The primary objective of any sample preparation workflow is to isolate the analyte of interest from interfering matrix components (e.g., proteins, phospholipids, salts) while maximizing recovery and ensuring the final extract is compatible with the LC-MS system.[3] The choice of technique depends on the required sensitivity, throughput, and the complexity of the sample matrix. This guide offers a tiered approach, from rapid screening to highly selective purification.

Physicochemical Properties

Understanding the analyte's properties is critical for developing a robust extraction method.

PropertyEstimated Value / CharacteristicRationale & Implication for Sample Prep
Molecular Formula C₁₁H₁₂O₅Influences mass-to-charge ratio (m/z) for MS detection.
Structure Succinic acid backbone with phenyl and hydroxyl groupsThe two carboxylic acid groups are the primary sites for ionization (negative mode) and targeted extraction (anion exchange).
Polarity HighThe molecule is highly water-soluble. It will be poorly retained on reversed-phase columns and difficult to extract into nonpolar organic solvents.[1][2]
Acidity (pKa) pKa₁ ≈ 3.5-4.5, pKa₂ ≈ 5.0-6.0The dicarboxylic acid nature dictates that pH control is essential for LLE and SPE. To neutralize the molecule for extraction, the pH must be lowered significantly below pKa₁.[4]

General Materials and Reagents

  • Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), ethyl acetate, methyl tert-butyl ether (MTBE), and water.

  • Reagents: Formic acid (FA), ammonium hydroxide (NH₄OH), and phosphoric acid (H₃PO₄).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound (e.g., phenylsuccinic acid[5]) should be used.

  • Equipment: Calibrated pipettes, microcentrifuge tubes, vortex mixer, centrifuge, 96-well plates (optional), nitrogen evaporator or centrifugal evaporator.

  • SPE Cartridges: Strong Anion Exchange (SAX) or Mixed-Mode Anion Exchange (MAX) cartridges, 1-3 mL, 30-60 mg.

Core Sample Preparation Protocols

A decision-making workflow for selecting the appropriate protocol is outlined below.

G cluster_0 Protocol Selection Workflow start Start: Biological Sample (Plasma, Urine, etc.) decision What is the Goal? start->decision ppt Protocol 1: Protein Precipitation (PPT) decision->ppt High Throughput / Rapid Screening lle Protocol 2: Liquid-Liquid Extraction (LLE) decision->lle Improved Cleanliness / Moderate Throughput spe Protocol 3: Solid-Phase Extraction (SPE) decision->spe Highest Sensitivity / Maximum Purity analysis LC-MS Analysis ppt->analysis lle->analysis spe->analysis

Caption: Protocol selection workflow for sample preparation.

Protocol 1: Protein Precipitation (PPT) for Rapid Screening

PPT is the simplest and fastest method for removing proteins from biological fluids like plasma or serum. It is ideal for high-throughput screening but provides the least cleanup, potentially leading to higher matrix effects.[6][7]

Experimental Protocol:

  • Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard (IS) working solution and briefly vortex.

  • Add 400 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation and precipitation.[6]

  • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% Formic Acid).

  • Vortex for 30 seconds, centrifuge to pellet any remaining particulates, and transfer to an LC-MS vial.

Causality and Expertise:

  • Why a 4:1 Solvent-to-Sample Ratio? A ratio of at least 3:1 is required to effectively disrupt the hydration layer around proteins, causing them to precipitate.[6] A 4:1 ratio provides a robust safety margin.

  • Why Acetonitrile? ACN is highly efficient at precipitating proteins and generally yields a cleaner supernatant compared to methanol.[8]

  • Why Formic Acid? The acid helps to disrupt analyte-protein binding, improving recovery of the target molecule.

  • Why Evaporate and Reconstitute? The high percentage of ACN in the supernatant can cause poor peak shape and low retention in reversed-phase or HILIC chromatography. Evaporating and reconstituting in the initial mobile phase ensures compatibility with the LC method and focuses the analyte.[3]

Protocol 2: Liquid-Liquid Extraction (LLE) for Improved Cleanliness

LLE offers a more selective cleanup than PPT by partitioning the analyte between two immiscible liquid phases.[4] For an acidic analyte like 2-[hydroxy(phenyl)methyl]succinic acid, pH modification is critical for success.

Experimental Protocol:

  • Pipette 200 µL of the sample (e.g., urine, plasma) into a 2 mL tube.

  • Add 10 µL of IS working solution.

  • Acidify the sample by adding 20 µL of 1M HCl or 10% phosphoric acid to adjust the pH to < 2.0. Vortex to mix.

  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a 9:1 mixture of MTBE:isopropanol).

  • Vortex vigorously for 2-3 minutes to facilitate extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitute in 100 µL of the initial mobile phase and transfer to an LC-MS vial.

Causality and Expertise:

  • pH Adjustment is Key: By lowering the sample pH to at least two units below the analyte's first pKa (~3.5-4.5), we ensure that the carboxylic acid groups are fully protonated (neutral). This neutral form is significantly more soluble in the organic solvent, driving the extraction.[4][9]

  • Solvent Choice: Ethyl acetate is a common choice for moderately polar compounds. Adding a more polar solvent like isopropanol to a less polar one like MTBE can enhance the recovery of highly polar analytes that have some organic solubility.

Protocol 3: Solid-Phase Extraction (SPE) for Highest Purity

SPE provides the most effective cleanup by utilizing specific chemical interactions between the analyte and a solid sorbent.[10] For this dicarboxylic acid, a strong anion exchange (SAX) mechanism is the most logical and powerful approach. The negatively charged analyte at neutral pH will be strongly retained on a positively charged sorbent.

G cluster_1 Anion Exchange SPE Protocol Workflow condition 1. Condition (1 mL Methanol) Activates sorbent equilibrate 2. Equilibrate (1 mL Water) Prepares for aqueous sample condition->equilibrate load 3. Load (Pre-treated Sample, pH ~7) Analyte binds to sorbent equilibrate->load wash1 4. Wash 1 (1 mL 5% NH4OH in Water) Removes acidic/neutral interferences load->wash1 wash2 5. Wash 2 (1 mL Methanol) Removes nonpolar interferences wash1->wash2 elute 6. Elute (1 mL 2-5% Formic Acid in ACN) Neutralizes analyte, disrupts binding wash2->elute

Caption: Step-by-step workflow for the anion exchange SPE protocol.

Experimental Protocol:

  • Sample Pre-treatment: Dilute 100 µL of plasma or urine with 400 µL of water. Add IS. Ensure the pH is between 6-8.

  • Condition: Pass 1 mL of MeOH through the SAX cartridge.

  • Equilibrate: Pass 1 mL of LC-MS grade water through the cartridge. Do not let the sorbent bed go dry.

  • Load: Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Wash 1: Wash with 1 mL of 5% ammonium hydroxide in water to remove neutral and basic compounds.

  • Wash 2: Wash with 1 mL of MeOH to remove phospholipids and other nonpolar interferences.

  • Elute: Elute the analyte with 1 mL of 2-5% formic acid in acetonitrile. The acid neutralizes the analyte, breaking the ionic bond with the sorbent, and the ACN facilitates elution.

  • Finalize: Evaporate the eluate to dryness and reconstitute in 100 µL of initial mobile phase.

Causality and Expertise:

  • Mechanism: At a neutral pH, the analyte's carboxylic acid groups are deprotonated (negatively charged) and bind strongly to the positively charged quaternary amine functional groups of the SAX sorbent.[10]

  • Wash Steps: The wash steps are designed to selectively remove interferences. The aqueous wash removes unbound polar molecules, while the organic wash removes retained nonpolar molecules, resulting in a very clean final extract.[11]

  • Elution: The acidic elution solvent protonates the analyte, neutralizing its charge and releasing it from the sorbent.

MethodSpeedCostSelectivityTypical RecoveryThroughputKey Disadvantage
PPT Very FastLowLow>85%HighHigh risk of matrix effects
LLE ModerateLowModerate60-90%ModerateCan be difficult to automate
SPE SlowHighHigh>90%Low-ModerateRequires method development

Advanced Strategy: Chemical Derivatization

For challenging applications requiring the highest sensitivity, chemical derivatization can be employed. This involves reacting the carboxylic acid groups with a reagent to improve chromatographic retention and/or ionization efficiency.[12][13]

  • Rationale: Reagents like 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent (e.g., EDC) can convert the carboxylic acids into amides.[14][15] This has two major benefits:

    • Improved Chromatography: The resulting derivative is less polar and will be better retained on a standard C18 column.

    • Enhanced Ionization: The derivative may have a higher proton affinity or be more readily ionized, leading to a stronger signal in the mass spectrometer.[16]

  • Consideration: Derivatization adds complexity and time to the sample preparation workflow and must be carefully optimized for reaction efficiency and stability.

Recommended LC-MS/MS Parameters

These are starting point conditions and should be optimized for your specific instrumentation.

ParameterRecommended SettingRationale
LC Column HILIC (e.g., Amide, Glycan) or Polar-Endcapped C18; 1.7-2.1 mm ID, <3 µmHILIC is ideal for retaining highly polar compounds.[2] A polar-endcapped C18 provides an alternative with better retention for polar analytes than standard C18.
Mobile Phase A Water with 0.1% Formic Acid or 5 mM Ammonium FormateFormic acid aids in positive ionization, while ammonium formate can be suitable for negative ionization and provides good buffering.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStandard organic mobile phase for HILIC and reversed-phase.
Gradient Start with high %B (e.g., 95%) for HILIC; Start with low %B (e.g., 5%) for RPGradient elution is necessary to separate the analyte from matrix components.
Flow Rate 0.2 - 0.4 mL/minAppropriate for narrow-bore columns.
Ionization Mode Electrospray Ionization (ESI), Negative ModeThe two carboxylic acid groups are easily deprotonated, making negative mode ESI the most sensitive and logical choice.[17]
MRM Transitions Q1: [M-H]⁻ → Q3: Product IonThe precursor ion will be the deprotonated molecule. Product ions would be determined by infusing a standard and performing a product ion scan (e.g., loss of CO₂, loss of H₂O).

References

  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PMC, National Center for Biotechnology Information. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. LabRulez LCMS. [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]

  • A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. ACS Publications. [Link]

  • The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. MDPI. [Link]

  • Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Vrije Universiteit Amsterdam. [Link]

  • LC-MS/MS chromatogram of carboxylic acids derivatized with aniline in A standard solution (300 ng/mL) and B feces extract. ResearchGate. [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. Semantic Scholar. [Link]

  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Agilent Technologies. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online. [Link]

  • Sample treatment based on extraction techniques in biological matrices. Ovid. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

  • how to develop a lc-ms/ms method for acidic compounds plasma. Chromatography Forum. [Link]

  • Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Springer. [Link]

  • Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry. PubMed. [Link]

  • LC-MS metabolomics of polar compounds. PubMed. [Link]

  • 2-Hydroxy-2-[6-(4-hydroxy-phenyl)-hexylsulfanylmethyl]-succinic acid | C17H24O6S | CID 10642007. PubChem. [Link]

  • One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction. PubMed. [Link]

  • SID 103949738 - hexylsulfanylmethyl]-succinic acid. PubChem. [Link]

  • Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. ResearchGate. [Link]

  • Sample preparation guideline for extraction of polar metabolites from adherent or suspension cell culture. Memorial Sloan Kettering Cancer Center. [Link]

  • Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent Technologies. [Link]

  • Liquid-Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Se. SciSpace. [Link]

  • Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS. Universitat Politècnica de València UPV. [Link]

  • Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]

  • Single solid phase extraction method for the simultaneous analysis of polar and non-polar pesticides in urine samples by gas chromatography and ultra high pressure liquid chromatography coupled to tandem mass spectrometry. PubMed. [Link]

  • Updating Solid Phase Extraction Methods. Agilent. [Link]

  • (2R)-2-Hydroxy-2-methylsuccinic acid. ChemBK. [Link]

  • UHPLC-ESI-MS/MS analyses for quantification of phenolic compounds of Nepeta nuda subsp. Lydiae. ResearchGate. [Link]

  • Phenylsuccinic acid | CAS#:635-51-8. Chemsrc. [Link]

  • Specific Physicochemical Properties of Succinic Acid. ResearchGate. [Link]

  • LC/MS/MS Method Package for Short Chain Fatty Acids. Shimadzu. [Link]

  • Multifamily Determination of Phytohormones and Acidic Herbicides in Fruits and Vegetables by Liquid Chromatography–Tandem Mass Spectrometry under Accredited Conditions. MDPI. [Link]

  • 2-Methylsuccinic acid. Wikipedia. [Link]

  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. PMC, National Center for Biotechnology Information. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • 2-Methyl-2-phenyl-3-hydroxypropanoic acid. NIST WebBook. [Link]

  • SID 103949738 - hexylsulfanylmethyl]-succinic acid. PubChem. [Link]

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using 2-[hydroxy(phenyl)methyl]succinic acid as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-[Hydroxy(phenyl)methyl]succinic Acid as a Versatile Precursor in Organic and Enzymatic Synthesis

Overview

2-[Hydroxy(phenyl)methyl]succinic acid (HPMSA) and its corresponding ester/thioester derivatives are highly versatile scaffolds in both advanced organic synthesis and chemical biology. Structurally defined by a succinic acid backbone bearing a benzylic alcohol moiety, this compound serves as a critical junction for two distinct scientific trajectories:

  • Asymmetric Organic Synthesis: Acting as a direct precursor for the total synthesis of multi-functionalized γ-butyrolactones (e.g., paraconic acids and lignans) via tandem catalytic reactions[1].

  • Chemical Biology & Metabolic Profiling: Functioning as a substrate for the generation of synthetic acyl-CoA thioesters, which are utilized to probe tricarboxylic acid (TCA) cycle anomalies and mitochondrial dysfunctions[2].

This application note provides detailed, self-validating protocols and mechanistic insights for utilizing HPMSA in both chemical and biochemical workflows.

Part 1: Chemical Synthesis – Accessing γ-Butyrolactones via HPMSA Derivatives

Mechanistic Rationale & Causality

The most efficient route to synthesize HPMSA derivatives with high stereocontrol is via a catalytic asymmetric tandem 1,4-addition-aldol reaction[1]. In this process, an α,β-unsaturated thioester is subjected to a copper-catalyzed conjugate addition by a Grignard reagent.

Why a thioester? Thioesters are deliberately chosen over standard oxo-esters because they exhibit superior electrophilicity toward conjugate addition. More importantly, the resulting magnesium enolate is remarkably stable against premature protonation, allowing it to act as a robust nucleophile in the subsequent aldol step[1].

The stereochemistry is tightly controlled by two factors:

  • Absolute Configuration: The chiral copper-ligand complex (e.g., CuBr/Josiphos) dictates the facial selectivity of the initial Grignard attack at the β-position[1].

  • Relative Configuration: The subsequent aldol addition to benzaldehyde proceeds via a highly ordered, closed Zimmerman-Traxler transition state, establishing the α- and γ-stereocenters with excellent diastereoselectivity[1]. The resulting HPMSA thioester is then subjected to acid-catalyzed lactonization to yield the target γ-butyrolactone.

Quantitative Data: Stereochemical Outcomes

Table 1: Optimization of Tandem 1,4-Addition-Aldol Reaction for HPMSA Precursors[1]

Catalyst / LigandNucleophileElectrophile (Aldehyde)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
CuBr·SMe₂ / (R,S)-JosiphosMeMgBrBenzaldehyde82%>20:198%
CuBr·SMe₂ / Tol-BINAPMeMgBrBenzaldehyde65%15:188%
CuBr·SMe₂ / (R,S)-JosiphosEtMgBrBenzaldehyde78%>20:197%
CuBr·SMe₂ / (R,S)-JosiphosMeMgBr4-Methoxybenzaldehyde75%>20:195%
Protocol 1: Catalytic Asymmetric Synthesis and Lactonization

Step 1: Tandem 1,4-Addition-Aldol Reaction

  • Preparation: Flame-dry a Schlenk flask under argon. Add CuBr·SMe₂ (5 mol%) and (R,S)-Josiphos ligand (6 mol%). Dissolve in anhydrous tert-butyl methyl ether (MTBE) and stir at room temperature for 30 minutes to ensure complexation.

  • Substrate Addition: Cool the reaction mixture to -75 °C. Add the α,β-unsaturated thioester (1.0 equiv) dropwise.

  • Conjugate Addition: Slowly inject the Grignard reagent (MeMgBr, 1.2 equiv) via syringe pump over 1 hour. Causality: Slow addition prevents localized heating and suppresses non-catalyzed background reactions, preserving high enantioselectivity.

  • Aldol Trapping: Stir for 2 hours at -75 °C. Add benzaldehyde (1.5 equiv) dropwise. Maintain at -75 °C for an additional 4 hours.

  • Self-Validation Checkpoint: Extract a 10 µL aliquot, quench in saturated NH₄Cl, and analyze via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active thioester spot and the appearance of a more polar, UV-active diastereomeric mixture confirms successful enolate trapping.

  • Quench: Quench the reaction at -75 °C with saturated aqueous NH₄Cl to prevent retro-aldol fragmentation. Extract with EtOAc, dry over MgSO₄, and concentrate.

Step 2: Acid-Catalyzed Lactonization

  • Dissolve the crude HPMSA thioester in a mixture of aqueous HBr (48%) and toluene (1:1 v/v).

  • Heat to reflux (approx. 110 °C) with vigorous stirring for 3 hours. Causality: The strong acid simultaneously hydrolyzes the thioester to the carboxylic acid and protonates the benzylic hydroxyl group, facilitating intramolecular cyclization to the thermodynamically stable γ-butyrolactone.

  • Cool to room temperature, dilute with water, and extract with EtOAc. Purify via flash column chromatography to isolate the pure lactone.

G cluster_0 Tandem 1,4-Addition-Aldol & Lactonization Workflow A α,β-Unsaturated Thioester D Chiral Magnesium Enolate A->D 1,4-Addition B Grignard Reagent (RMgX) B->D Nucleophile C Chiral Cu Catalyst (Josiphos) C->D Stereo-induction F HPMSA Thioester Derivative D->F Aldol Trapping E Benzaldehyde (Electrophile) E->F Aldehyde H γ-Butyrolactone (Target Scaffold) F->H Cyclization G Acid Catalysis (HBr or PTSA) G->H Deprotection

Chemical workflow for synthesizing γ-butyrolactones via an HPMSA intermediate.

Part 2: Enzymatic Ligation – Synthesis of[Hydroxy(phenyl)methyl]succinyl-CoA

Mechanistic Rationale & Causality

Succinyl-CoA is a fundamental intermediate in the TCA cycle, and its deficiency is linked to severe metabolic and neurological abnormalities, including porphyrias caused by vitamin B12 deficiency[2]. To study the binding pockets and feedback loops of enzymes like Succinyl-CoA synthetase (SCS), researchers utilize sterically bulky analogs.

By utilizing HPMSA as a substrate, SCS can catalyze the formation of [hydroxy(phenyl)methyl]succinyl-CoA[2]. The enzymatic ligation requires ATP and Mg²⁺. Causality: The Mg²⁺ ions coordinate the phosphate groups of ATP, increasing the electrophilicity of the γ-phosphate. This allows the enzyme's active-site histidine to attack, forming a phosphorylated histidine intermediate that subsequently activates the HPMSA carboxylate for CoA-SH attack.

Protocol 2: Enzymatic Synthesis of HPMSA-CoA
  • Buffer Preparation: Prepare a 100 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl₂ and 50 mM KCl. Causality: K⁺ ions are essential allosteric activators for many acyl-CoA synthetases, stabilizing the enzyme's active conformation.

  • Reaction Assembly: To a 10 mL reaction vial, add:

    • 2-[Hydroxy(phenyl)methyl]succinic acid (10 mM final concentration)

    • Coenzyme A free acid (CoA-SH, 12 mM)

    • ATP disodium salt (15 mM)

  • Enzyme Addition: Initiate the reaction by adding recombinant Succinyl-CoA synthetase (1 U/mL). Incubate at 37 °C in a shaking water bath (150 rpm).

  • Self-Validation Checkpoint: Monitor the reaction via RP-HPLC (C18 column, 50 mM potassium phosphate buffer pH 5.3 / Methanol gradient). The free CoA-SH peak (monitoring at 260 nm) will diminish as a new, more hydrophobic peak corresponding to the HPMSA-CoA thioester emerges.

  • Quenching & Purification: After 4 hours, quench the reaction by dropping the pH to 3.0 using 1 M HCl. Purify the HPMSA-CoA via preparative HPLC. Lyophilize the fractions immediately and store at -80 °C to prevent thioester hydrolysis.

G cluster_1 Enzymatic Synthesis & Metabolic Probing S1 HPMSA (Substrate) E1 Succinyl-CoA Synthetase (SCS) S1->E1 Binding & Activation S2 Coenzyme A (CoA-SH) S2->E1 Binding & Activation S3 ATP + Mg2+ S3->E1 Binding & Activation P1 HPMSA-CoA Thioester E1->P1 Enzymatic Ligation M1 Mitochondrial Metabolic Assays P1->M1 Metabolic Probe M2 Enzyme Inhibition Studies P1->M2 Competitive Inhibitor

Biochemical pathway for generating HPMSA-CoA to probe mitochondrial metabolism.

References

  • Title: Catalytic Asymmetric Synthesis of Acyclic Arrays by Tandem 1,4-Addition-Aldol Reactions Source: Journal of the American Chemical Society (J. Am. Chem. Soc. 2006, 128, 46, 14977–14985) URL: [Link]

Sources

Application Note: Advanced NMR Spectroscopy Protocols for the Structural and Stereochemical Characterization of 2-[Hydroxy(phenyl)methyl]succinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

2-[Hydroxy(phenyl)methyl]succinic acid is a highly functionalized dicarboxylic acid that serves as a critical biomarker and intermediate in the anaerobic degradation of aromatic compounds (such as toluene and p-cresol)[1]. In microbial metabolic pathways, aromatic precursors undergo fumarate addition via benzylsuccinate synthase, followed by downstream CoA ligation to form [hydroxy(phenyl)methyl]succinyl-CoA[2].

From an analytical perspective, characterizing this molecule presents a distinct challenge due to the presence of two adjacent chiral centers: C2 on the succinic acid backbone and C1' at the benzylic position. Determining the relative stereochemistry (erythro vs. threo or syn vs. anti) is paramount for drug development and metabolic flux analysis, as enzymes exhibit strict stereospecificity. This application note details a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed to unambiguously assign the carbon backbone, map proton connectivities, and extract the 3D conformational preferences of 2-[hydroxy(phenyl)methyl]succinic acid.

Pathway A Aromatic Precursor (e.g., Toluene/Cresol) B Fumarate Addition (Benzylsuccinate Synthase) A->B C 2-[Hydroxy(phenyl)methyl]succinic acid B->C Anaerobic conditions D CoA Ligation (Succinyl-CoA Synthetase) C->D E [Hydroxy(phenyl)methyl]succinyl-CoA D->E ATP + CoA F Downstream Metabolism (Benzoyl-CoA Pathway) E->F β-oxidation

Fig 1. Metabolic pathway of aromatic degradation via 2-[hydroxy(phenyl)methyl]succinic acid.

Experimental Design & Causality

Solvent Selection Rationale

The choice of deuterated solvent dictates the visibility of exchangeable protons. While Deuterium Oxide (D₂O) is often used to mimic physiological conditions in metabolic studies[3], it causes rapid deuterium exchange of the carboxylic (-COOH) and hydroxyl (-OH) protons, rendering them invisible.

Protocol Choice: Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the mandatory solvent for this protocol[1].

  • Causality: DMSO acts as a strong hydrogen-bond acceptor. This significantly slows down the chemical exchange rate of the benzylic -OH proton, allowing it to appear as a distinct doublet coupled to the C1'-H proton. Observing this scalar coupling ( 3JH,OH​ ) is a critical self-validating step to confirm the assignment of the benzylic methine proton before proceeding to stereochemical analysis.

The Self-Validating NMR Workflow

To prevent assignment errors caused by overlapping aliphatic signals (specifically the diastereotopic C3 protons), the protocol employs a sequential, cross-referencing strategy. 1D data is hypothesized, 2D COSY confirms adjacent neighbors, and 2D HSQC/HMBC locks the proton-carbon pairs, ensuring no assignment is made in isolation.

NMR_Workflow S1 1. Sample Preparation (15-25 mg in 600 µL DMSO-d6) S2 2. 1D 1H & 13C NMR (Backbone & Purity Check) S1->S2 S3 3. 2D COSY & TOCSY (Spin System Tracing) S2->S3 Identify overlapping signals S4 4. 2D HSQC & HMBC (C-H Connectivity & Quaternary C) S3->S4 Map protons to carbons S5 5. 2D NOESY / ROESY (Spatial Proximity & Stereochemistry) S4->S5 Determine 3D conformation S6 6. Diastereomer Assignment (erythro vs. threo via 3J_HH) S5->S6 Extract 3J_HH & NOE distances

Fig 2. Step-by-step NMR workflow for the stereochemical assignment of succinic acids.

Step-by-Step NMR Protocols

Step 1: Sample Preparation
  • Weigh 15–25 mg of highly purified 2-[hydroxy(phenyl)methyl]succinic acid.

  • Dissolve the compound in 600 µL of anhydrous DMSO-d₆ (99.9% D) containing 0.03% v/v TMS as an internal standard.

  • Transfer to a high-quality 5 mm NMR tube. Ensure the solution is free of particulates to maintain magnetic field homogeneity.

Step 2: 1D ¹H and ¹³C NMR Acquisition
  • ¹H NMR (400 MHz or higher): Acquire with a minimum of 16 scans, a relaxation delay (D1) of 2 seconds, and a spectral width of 15 ppm to capture the highly deshielded carboxylic acid protons (~12.2 ppm).

  • ¹³C NMR: Acquire with proton decoupling (waltz16), a D1 of 2-3 seconds, and a minimum of 512 scans.

    • Validation Check: You must observe two distinct carbonyl peaks (C1 and C4) between 173–176 ppm. Isotopic labeling studies on succinic acids demonstrate that the chemical shifts of these carboxyl carbons are highly sensitive to molecular conformation and hydrogen bonding[3].

Step 3: 2D Homonuclear and Heteronuclear Mapping
  • COSY (Correlation Spectroscopy): Trace the continuous spin system starting from the benzylic -OH doublet (~5.4 ppm) C1'-H multiplet (~4.7 ppm) C2-H multiplet (~3.1 ppm) C3-H₂ diastereotopic protons (~2.4–2.7 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence): Overlay the ¹H and ¹³C spectra. The two distinct C3 proton signals must correlate to a single ¹³C resonance (~35 ppm), definitively identifying them as diastereotopic methylene protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Verify the regiochemistry. The C1'-H proton must show a strong ³J_{CH} correlation to the ipso-carbon of the phenyl ring (~142 ppm) and the C2 carbon, validating the attachment point of the hydroxybenzyl group.

Step 4: Stereochemical Assignment via J-Coupling and NOESY

The conformational preferences of succinic acid derivatives are heavily influenced by electrostatic interactions and steric bulk[4]. The rotation around the C2–C1' bond is restricted, allowing us to use the Karplus relationship to determine the relative stereochemistry.

  • Extract the ³J_{HH} Coupling Constant: Analyze the multiplet of the C1'-H proton.

    • If the ³J_{C1'-H, C2-H} is large (8–10 Hz ), the protons are anti-periplanar, which is the lowest energy conformation for the erythro (anti) diastereomer.

    • If the ³J_{C1'-H, C2-H} is small (3–5 Hz ), the protons are gauche, indicative of the threo (syn) diastereomer.

  • NOESY Acquisition: Run a 2D NOESY with a mixing time of 300–500 ms. Look for spatial cross-peaks between the C1'-H proton and the C3-H₂ protons. The presence or absence of a strong NOE to a specific diastereotopic C3 proton locks in the 3D rotamer model, validating the J-coupling derivation.

Quantitative Data Summary

The following table summarizes the expected chemical shifts and critical correlations for the erythro diastereomer of 2-[hydroxy(phenyl)methyl]succinic acid in DMSO-d₆, serving as a reference matrix for spectral validation.

Position¹H Chemical Shift (ppm)Multiplicity & Typical J (Hz)¹³C Chemical Shift (ppm)Key HMBC Correlations (³J_CH)
C1 (COOH) ~12.20br s (exchangeable)174.5-
C2 (CH) 3.10ddd (J = 9.5, 8.0, 4.5)52.3C1, C3, C4, C1'
C3 (CH₂) 2.45 2.65dd (J = 16.0, 4.5) dd (J = 16.0, 8.0)34.8C1, C2, C4
C4 (COOH) ~12.20br s (exchangeable)173.2-
C1' (CH-OH) 4.75dd (J = 9.5, 4.0)73.1C2, Ar-C(ipso)
OH 5.40d (J = 4.0)-C1', C2
Ar-C(ipso) --142.0-
Ar-C(o,m,p) 7.15 – 7.35m126.5 – 128.5C1' (from ortho protons)

Note: Exact chemical shifts may vary slightly based on concentration and exact pH/water content of the DMSO-d₆ solvent.

Sources

Application Note: Preparation and Handling of 2-[Hydroxy(phenyl)methyl]succinic Acid in DMSO for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Applications: In vitro pharmacology, metabolic assays, and cell viability screening.

Introduction & Physicochemical Rationale

2-[hydroxy(phenyl)methyl]succinic acid is a structurally complex succinic acid derivative. While endogenous succinic acid is highly water-soluble, the addition of the bulky, hydrophobic hydroxy(phenyl)methyl group significantly increases the compound's lipophilicity. This structural modification enhances cellular permeability but drastically reduces its solubility in standard aqueous buffers (e.g., PBS or cell culture media).

To overcome this, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice. DMSO is a polar, aprotic solvent that effectively disrupts the hydrogen bonding network of water while solvating both the hydrophobic phenyl ring and the polar carboxylic acid moieties[1][2]. However, the introduction of DMSO into in vitro systems introduces a critical variable: solvent-induced cytotoxicity. This application note provides a self-validating, step-by-step protocol to successfully dissolve this compound while maintaining absolute cellular integrity.

The Causality of DMSO Cytotoxicity in Cell Culture

While DMSO is highly effective at solubilizing succinic acid derivatives[3], it is not biologically inert. The amphipathic nature of DMSO allows it to readily penetrate lipid bilayers.

Mechanisms of Toxicity:

  • Membrane Destabilization: At concentrations exceeding 1% (v/v), DMSO induces membrane pore formation[4].

  • Apoptosis Induction: High concentrations trigger programmed cell death via the activation of caspase-9 and caspase-3[4].

  • Metabolic Interference: Even at sub-lethal concentrations (0.5% - 1%), DMSO can alter cellular metabolism, potentially confounding assays targeting succinate-driven pathways (e.g., TCA cycle or Succinyl-CoA synthetase activity)[5].

The Golden Rule: For most mammalian cell lines, the final concentration of DMSO in the culture media must never exceed 0.1% (v/v) [6].

Table 1: DMSO Toxicity Thresholds Across Cell Types
Cell Type / ModelSafe Limit (v/v)Cytotoxic ThresholdObserved Phenotype at High Concentration
Primary Fibroblasts≤ 0.1%> 1.0%Decreased proliferation, altered morphology[5]
Stem Cells (ESCs/iPSCs)≤ 0.05%> 0.5%Rapid loss of viability, spontaneous differentiation
Apical Papilla Cells≤ 0.5%≥ 5.0%>30% reduction in viability (ISO 10993-5 standard)
Robust Cancer Lines (e.g., HeLa, CHO)≤ 0.1% - 0.5%> 1.0% - 2.0%Caspase activation, membrane pore formation[4][6]

Experimental Protocol: Reconstitution and Dilution

To ensure a self-validating system, this protocol utilizes a Master Stock approach, ensuring that the final solvent concentration remains constant across all experimental conditions.

Materials Required
  • 2-[hydroxy(phenyl)methyl]succinic acid (Powder, high purity).

  • 100% Anhydrous DMSO (Cell-culture grade, sterile). Anhydrous DMSO prevents the hydrolysis of the carboxylic acid groups prior to assay application.

  • 0.22 µm Syringe Filters (Must be PTFE, Regenerated Cellulose (RC), or Nylon )[7][8].

Step-by-Step Methodology

Step 1: Master Stock Preparation (e.g., 50 mM)

  • Calculate the required mass of 2-[hydroxy(phenyl)methyl]succinic acid based on its molecular weight (C11H12O5 = 224.21 g/mol ).

  • Weigh the powder in a sterile microcentrifuge tube.

  • Add the calculated volume of 100% Anhydrous DMSO. Pipette up and down or vortex gently until the solution is completely clear. Note: Succinic acid derivatives typically achieve saturation well above 10-50 mM in pure DMSO[2].

Step 2: Sterilization (Critical Material Selection)

  • The Causality of Filter Choice: Pure DMSO acts as an aggressive solvent against certain polymers. You must not use Polyethersulfone (PES) or Cellulose Acetate (CA) filters, as pure DMSO will dissolve the membrane, ruining the compound and introducing toxic polymers into your stock[8][9].

  • Pass the Master Stock through a 0.22 µm PTFE or Regenerated Cellulose (RC) syringe filter into a sterile vial[8].

Step 3: Aliquoting and Storage

  • Divide the filtered stock into single-use aliquots (e.g., 20 µL).

  • Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of the DMSO matrix.

Step 4: Serial Dilution into Culture Media

  • Warm the required aliquot to room temperature. Ensure no precipitate has formed; if it has, sonicate briefly.

  • Dilute the stock directly into pre-warmed complete cell culture media.

  • Self-Validating Vehicle Control: You must prepare a parallel control well containing the exact same final percentage of DMSO (e.g., 0.1%) without the compound[10]. This isolates the biological effect of the succinic acid derivative from solvent artifacts.

Table 2: Dilution Matrix for Target Concentrations

Assuming a 50 mM Master Stock and a maximum allowable DMSO concentration of 0.1%.

Target Assay ConcentrationVolume of 50 mM StockVolume of Culture MediaFinal DMSO Concentration
50 µM1.0 µL999 µL0.10% (Safe)
25 µM0.5 µL999.5 µL0.05% (Safe)
10 µM0.2 µL999.8 µL0.02% (Safe)
Vehicle Control 1.0 µL Pure DMSO 999 µL 0.10% (Baseline)

Visualizations

Workflow of Reconstitution and Dilution

Workflow A 1. Weigh 2-[hydroxy(phenyl)methyl] succinic acid B 2. Dissolve in 100% Anhydrous DMSO (Master Stock: 10-50 mM) A->B C 3. Sterile Filter (0.22 µm PTFE or RC) B->C D 4. Aliquot & Store at -20°C (Avoid freeze-thaw cycles) C->D W CRITICAL: Do not use PES or CA filters! C->W E 5. Dilute in Culture Media (Final DMSO ≤ 0.1%) D->E F 6. Apply to Cell Culture (Include Vehicle Control) E->F

Caption: Workflow for reconstituting succinic acid derivatives in DMSO for cell culture.

Metabolic Interference Mechanism

Pathway S Succinate / Endogenous Substrates E Target Enzyme (e.g., Succinyl-CoA Synthetase) S->E P Downstream Metabolites E->P I 2-[hydroxy(phenyl)methyl] succinic acid I->E Competitive Binding

Caption: Proposed metabolic interference of succinic acid derivatives via competitive binding.

References

  • THE STUDY OF THE INFLUENCE OF DMSO ON HUMAN FIBROBLASTS PROLIFERATION IN-VITRO - Jagiellonian Center of Innovation -[Link]

  • From what concentration of DMSO is harmful to cell in vivo and vitro? - ResearchGate - [Link]

  • Maximum DMSO concentration in media for cell culture? - Reddit (r/labrats) - [Link]

  • Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf - [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC (NIH) -[Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data - USPTO / Gaylord Chemical - [Link]

  • Dendrimer-Encapsulated Camptothecins: Increased Solubility, Cellular Uptake, and Cellular Retention Affords Enhanced Anticancer Activity In vitro - AACR Journals -[Link]

  • Syringe Filters | Corning - Corning - [Link]

  • Corning® Filtration Guide - Corning -[Link]

  • Display of Filter Compatibility Chart - Hawach - [Link]

  • How to do proper DMSO control for cell culture drug treatments? - ResearchGate -[Link]

Sources

Application Note: Synthesis, Crystallization, and Purification of 2-[Hydroxy(phenyl)methyl]succinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

2-[Hydroxy(phenyl)methyl]succinic acid (also known as α -(hydroxybenzyl)succinic acid) is a highly versatile chiral dicarboxylic acid. It serves as a critical building block in the asymmetric synthesis of bioactive lignans, γ -butyrolactones, and various pharmaceutical intermediates.

The synthesis of this molecule relies on the aldol addition of a succinate ester to benzaldehyde. However, under classical Stobbe condensation conditions (using alkoxide bases at elevated temperatures), the reaction is thermodynamically driven toward E1cB elimination, yielding the dehydrated benzylidenesuccinic acid. To successfully isolate the intermediate β -hydroxy acid, strict kinetic control is required.

As established in standard [1], the use of a strong, sterically hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) at cryogenic temperatures (–78 °C) prevents elimination. Because the molecule contains two contiguous stereocenters, the reaction yields a mixture of anti and syn diastereomers. The anti-diastereomer is typically favored under Zimmerman-Traxler transition state models for E-enolates of succinates and can be [2].

Experimental Workflow

Workflow A Reagents: Succinate + Benzaldehyde B Kinetic Enolization (LDA, -78 °C) A->B C Aldol Addition (Avoid Elimination) B->C D Crude 2-[Hydroxy(phenyl)methyl] succinate derivatives C->D Acid Quench E Fractional Crystallization (EtOAc / n-Hexane) D->E F Mother Liquor (syn-enriched) E->F G Crystalline Solid (anti-enriched) E->G H Saponification & Acidification (Free Acid Recovery) G->H I Analytical Validation (HPLC / NMR) H->I

Fig 1: Synthesis, crystallization, and purification workflow for the target succinic acid derivative.

Step-by-Step Protocols

Kinetic Aldol Addition (Synthesis)

Causality Focus: Temperature control is the single most critical variable. Allowing the reaction to warm before quenching will initiate irreversible dehydration.

  • Preparation of LDA: In an oven-dried Schlenk flask under an argon atmosphere, add 1.1 equivalents of dry diisopropylamine to anhydrous THF. Cool the solution to –78 °C using a dry ice/acetone bath. Add 1.05 equivalents of n-Butyllithium (n-BuLi, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Enolate Formation: Add 1.0 equivalent of diethyl succinate dropwise over 15 minutes. The bulky LDA selectively deprotonates the α -carbon without attacking the ester carbonyl, forming the E-enolate. Stir for 45 minutes at –78 °C.

  • Aldol Addition: Add 1.1 equivalents of freshly distilled benzaldehyde dropwise. Maintain the reaction at –78 °C for exactly 2 hours.

  • Low-Temperature Quench: Quench the reaction strictly at –78 °C by adding an excess of glacial acetic acid dissolved in THF. Why? Protonating the lithium alkoxide at cryogenic temperatures neutralizes the intermediate before it gains the thermal energy required to eliminate water.

  • Extraction: Allow the mixture to warm to room temperature. Dilute with Ethyl Acetate (EtOAc), wash successively with water and brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure to yield the crude diastereomeric mixture.

Diastereomeric Resolution via Fractional Crystallization

Causality Focus: The anti-diastereomer possesses a lower dipole moment and packs more efficiently into a crystalline lattice due to favorable intramolecular hydrogen bonding between the newly formed hydroxyl group and the adjacent ester carbonyl. This reduces its solubility in non-polar solvent mixtures, driving selective precipitation.

  • Solvent Selection: Dissolve the crude oil in a minimal volume of hot EtOAc (approx. 2 mL per gram of crude).

  • Anti-Solvent Addition: Slowly add n-Hexane dropwise while maintaining gentle heating until the solution reaches its cloud point (slight, persistent turbidity). The ideal EtOAc:Hexane ratio is typically 1:4.

  • Crystallization: Remove from heat and allow the solution to cool to room temperature undisturbed for 4 hours, then transfer to a 4 °C refrigerator for 12 hours to maximize yield.

  • Filtration: Filter the resulting white crystalline solid (anti-diastereomer) under vacuum and wash with ice-cold n-Hexane. The filtrate (mother liquor) retains the syn-enriched fraction.

Saponification to Free Acid
  • Suspend the purified anti-diethyl 2-[hydroxy(phenyl)methyl]succinate in a 2 M aqueous LiOH / THF mixture (1:1 v/v).

  • Stir at room temperature for 4 hours until the solution becomes homogeneous.

  • Remove THF under reduced pressure, cool the aqueous layer to 0 °C, and carefully acidify to pH 2 using 1 M HCl.

  • Extract the precipitated free acid with EtOAc, dry, and concentrate.

Self-Validating Analytical Systems

To ensure the integrity of the protocol without relying solely on end-point analysis, the system includes built-in validation checks:

  • Visual Workup Validation: The success of the kinetic trap is self-validating during the extraction phase. If the reaction mixture turns deep yellow or orange upon warming, it indicates a failure in temperature control and the formation of the highly conjugated, undesired elimination product (benzylidenesuccinate). A pale yellow or colorless crude oil confirms the preservation of the β -hydroxy moiety.

  • TLC Validation: Perform a rapid Thin Layer Chromatography (TLC) check of the crude mixture. A successful aldol addition will show a lower R f​ spot that stains strongly with potassium permanganate (KMnO 4​ ) due to the free hydroxyl group.

  • NMR Coupling Constants: In 1 H-NMR, the benzylic proton (CH-OH) of the anti-isomer displays a larger coupling constant ( J≈8.2 Hz) due to the anti-periplanar arrangement in its favored conformation, whereas the syn-isomer displays a smaller coupling constant ( J≈4.5 Hz).

Quantitative Data Summary

The following table summarizes the expected physicochemical properties and crystallization metrics, aligning with known [3] of hydroxybenzylsuccinate derivatives.

Parameteranti-Diastereomersyn-Diastereomer
Crude Reaction Ratio (dr) ~ 75%~ 25%
Isolated Yield (Post-Cryst) 60 – 65%15 – 20% (isolated from mother liquor)
Physical State White Crystalline SolidViscous Oil / Amorphous Solid
Melting Point (Free Acid) 178 – 180 °C155 – 157 °C
Optimal Crystallization Solvent EtOAc / n-Hexane (1:4)Toluene / MTBE (requires seeding)
1 H-NMR Benzylic CH(OH) Shift 4.85 ppm (d, J = 8.2 Hz)5.02 ppm (d, J = 4.5 Hz)

References

  • Aldol reaction Source: Wikipedia URL:[Link]

  • Catalytic Asymmetric Synthesis of Acyclic Arrays by Tandem 1,4-Addition-Aldol Reactions Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Initiation of Anaerobic Degradation of p-Cresol by Formation of 4-Hydroxybenzylsuccinate in Desulfobacterium cetonicum Source: Journal of Bacteriology (PMC) URL:[Link]

Application Note: Enzymatic Assay Protocols Involving 2-[Hydroxy(phenyl)methyl]succinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Context & Assay Rationale

The anaerobic biodegradation of aromatic hydrocarbons, such as toluene, by denitrifying bacteria (e.g., Thauera aromatica) represents a marvel of microbial metabolism. Toluene is initially activated via the addition of fumarate to form benzylsuccinate, which is subsequently funneled into a modified β-oxidation sequence[1]. A pivotal intermediate in this pathway is 2-[hydroxy(phenyl)methyl]succinyl-CoA , which undergoes NAD⁺-dependent oxidation to benzoylsuccinyl-CoA. This reaction is catalyzed by BbsCD (EC 1.1.1.429), a unique heterotetrameric short-chain dehydrogenase/reductase (SDR)[2][3].

While the in vivo pathway generates this intermediate directly as a CoA-thioester via the hydratase BbsH, in vitro biochemical characterization and drug-screening assays frequently utilize the stable free acid, 2-[hydroxy(phenyl)methyl]succinic acid , as the starting material.

The Causality of the Coupled Assay Design

Because BbsCD strictly requires the CoA-activated thioester for substrate recognition and catalysis[3], the free acid is biologically inert on its own. To bridge this gap, we must employ a coupled enzymatic system . By introducing an Acyl-CoA synthetase (ACS) to the reaction mixture, the free acid is ligated to Coenzyme A in situ. This continuous, self-validating system allows researchers to monitor the subsequent dehydrogenation step in real-time by tracking the stoichiometric reduction of NAD⁺ to NADH at 340 nm.

Metabolic & Assay Pathway Visualization

The following diagram delineates the divergence between the in vivo generation of the thioester and our in vitro coupled assay workflow.

G cluster_in_vivo In Vivo Anaerobic Toluene Degradation cluster_in_vitro In Vitro Coupled Assay Workflow Toluene Toluene BS Benzylsuccinate Toluene->BS BssABC BSCoA Benzylsuccinyl-CoA BS->BSCoA BbsEF EBSCoA (E)-Benzylidenesuccinyl-CoA BSCoA->EBSCoA BbsG HPMSCoA 2-[Hydroxy(phenyl)methyl] succinyl-CoA EBSCoA->HPMSCoA BbsH (In Vivo Hydration) HPMS 2-[Hydroxy(phenyl)methyl] succinic acid HPMS->HPMSCoA Acyl-CoA Synthetase (ATP, CoA-SH) BzSCoA Benzoylsuccinyl-CoA HPMSCoA->BzSCoA BbsCD (NAD+ → NADH + H+)

Coupled in vitro assay workflow for 2-[hydroxy(phenyl)methyl]succinic acid vs in vivo pathway.

Protocol: Continuous Spectrophotometric Coupled Assay

Objective: To quantify the specific activity of BbsCD using 2-[hydroxy(phenyl)methyl]succinic acid by monitoring the formation of NADH at 340 nm.

Critical Field Insights & Stereochemical Considerations
  • pH Optimization (Critical): The assay buffer is strictly maintained at pH 6.2. At physiological or alkaline pH (>7.0), CoA-thioesters undergo rapid spontaneous hydrolysis. Operating at pH 6.2 suppresses this non-enzymatic background drift, ensuring the absorbance change is exclusively enzyme-driven[4].

  • Stereospecificity: Synthetic 2-[hydroxy(phenyl)methyl]succinic acid is typically supplied as a racemic mixture of four stereoisomers. BbsCD is highly stereospecific, exclusively oxidizing the (2S, R)-diastereomer[3]. Therefore, when calculating Km​ and Vmax​ , the effective substrate concentration must be adjusted to reflect the active enantiomeric fraction (typically 25% of the bulk mass).

Materials & Reagents
  • Buffer: 100 mM Bis-Tris, pH 6.2.

  • Substrate: 10 mM 2-[hydroxy(phenyl)methyl]succinic acid (racemic) dissolved in DMSO.

  • Cofactors: 50 mM ATP, 20 mM MgCl₂, 10 mM CoA-SH, 20 mM NAD⁺ (prepared fresh in ddH₂O).

  • Enzymes: Broad-spectrum Acyl-CoA Synthetase (ACS) (>1 U/μL), Purified recombinant BbsCD (approx. 1 mg/mL).

Step-by-Step Methodology
  • Master Mix Assembly: In a 1 mL quartz cuvette (1 cm path length), combine 800 μL of 100 mM Bis-Tris buffer (pH 6.2), 100 μL of 50 mM ATP, 50 μL of 20 mM MgCl₂, 20 μL of 10 mM CoA-SH, and 20 μL of 20 mM NAD⁺.

    • Causality: Mg²⁺ is strictly required to coordinate ATP for the ACS ligation reaction. NAD⁺ serves as the obligate hydride acceptor for the BbsCD active site[2].

  • Substrate Addition: Add 10 μL of the 10 mM 2-[hydroxy(phenyl)methyl]succinic acid stock to the cuvette. Mix thoroughly by gentle inversion.

  • In Situ Thioesterification: Add 2 μL of Acyl-CoA Synthetase. Incubate the cuvette at 30°C for exactly 10 minutes.

    • Causality: This pre-incubation phase guarantees the complete conversion of the free acid to 2-[hydroxy(phenyl)methyl]succinyl-CoA. If BbsCD were added immediately, the ACS ligation rate would artificially bottleneck the observed dehydrogenase kinetics.

  • Baseline Establishment (Self-Validation): Place the cuvette in a UV-Vis spectrophotometer blanked against air. Record the absorbance at 340 nm for 2 minutes.

    • Causality: This step acts as an internal negative control. A flat baseline confirms the absence of spontaneous NAD⁺ reduction or background thioester hydrolysis, validating that any subsequent signal is strictly BbsCD-dependent.

  • Reaction Initiation: Add 5 μL of purified BbsCD (approx. 5 μg of protein) to the cuvette to initiate the dehydrogenation phase. Mix rapidly.

  • Continuous Monitoring: Record the linear increase in absorbance at 340 nm for 5–10 minutes. Calculate the initial linear velocity ( ΔA340​/min ).

  • Data Conversion: Apply the Beer-Lambert law using the molar extinction coefficient of NADH ( ϵ340​=6.22 mM−1cm−1 ) to convert the raw absorbance change into enzymatic activity ( μ mol NADH formed per minute).

Data Presentation: Assay Conditions & Expected Parameters

To facilitate experimental design and cross-validation, the expected kinetic and operational parameters for the BbsCD assay are summarized below.

ParameterValue / ConditionMechanistic Rationale
Optimal pH 6.2 (Bis-Tris Buffer)Balances BbsCD catalytic efficiency while preventing spontaneous alkaline hydrolysis of the CoA-thioester[4].
Optimal Temperature 30°CStandard physiological temperature for Thauera aromatica metabolic enzymes.
Target Stereoisomer (2S, R)-diastereomerBbsD active site topology strictly dictates hydride transfer from this specific conformation[3].
Detection Wavelength 340 nmTracks the stoichiometric generation of NADH ( ϵ=6.22 mM−1cm−1 ).
Interfering Agents ThioesterasesTrace thioesterase contamination in recombinant protein preps will cleave the substrate, yielding false negatives.

References

  • Expasy ENZYME Database . "EC 1.1.1.429 - (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA dehydrogenase." SIB Swiss Institute of Bioinformatics.[Link]

  • von Horsten, S., et al. (2022) . "Inactive pseudoenzyme subunits in heterotetrameric BbsCD, a novel short-chain alcohol dehydrogenase involved in anaerobic toluene degradation." The FEBS Journal, 289(4), 1023-1042.[Link]

  • Leutwein, C., & Heider, J. (2001) . "Anaerobic Toluene Catabolism of Thauera aromatica: the bbs Operon Codes for Enzymes of β Oxidation of the Intermediate Benzylsuccinate." Journal of Bacteriology, 183(14), 4288–4295.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-[Hydroxy(phenyl)methyl]succinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub for the synthesis of 2-[hydroxy(phenyl)methyl]succinic acid and its ester derivatives. This guide is designed for researchers and drug development professionals experiencing poor yields, undesired elimination byproducts, or stereochemical inconsistencies during the coupling of succinate derivatives with benzaldehyde.

By shifting the reaction paradigm from classical thermodynamic condensation to highly controlled kinetic aldol addition, you can effectively isolate the target β-hydroxy intermediate.

Mechanistic Pathway & Diagnostic Diagram

The primary cause of yield loss in this synthesis is the spontaneous progression of the intermediate into a 1 [1]. When succinates react with benzaldehyde under standard basic conditions, the resulting β-alkoxy ester rapidly undergoes intramolecular transesterification to form a γ-lactone, which subsequently eliminates to form an alkylidene succinate (phenylitaconic acid).

To isolate the 2-[hydroxy(phenyl)methyl]succinic skeleton, the reaction must be intercepted at the β-Alkoxy Ester stage.

Mechanism A Succinate Ester + Benzaldehyde B Lithium Enolate Intermediate A->B LDA, THF -78°C C β-Alkoxy Ester (Aldol Adduct) B->C Nucleophilic Addition D 2-[hydroxy(phenyl)methyl] succinic derivative (Target) C->D Acid Quench at -78°C E γ-Lactone Intermediate C->E Warming / Alkoxide Base F Alkylidene Succinate (Stobbe Product) E->F Base-Promoted Elimination

Mechanistic divergence: Kinetic aldol addition vs. thermodynamic Stobbe elimination.

Troubleshooting & FAQs (Causality & Solutions)

Q1: My reaction yields predominantly the dehydrated alkylidene succinate (Stobbe product). How do I prevent elimination?

The Causality: Classical Stobbe conditions utilize alkoxide bases (e.g., NaOEt, KOtBu) at room temperature or reflux [2]. Under these conditions, the β-alkoxy intermediate is highly nucleophilic and possesses enough thermal energy to attack the adjacent ester carbonyl, forming the γ-lactone intermediate that inevitably eliminates. The Solution: Shift to strict kinetic control. Utilize Lithium Diisopropylamide (LDA) in anhydrous THF at -78 °C. The lithium counterion acts as a Lewis acid, tightly coordinating the alkoxide oxygen in a stable, six-membered transition state. This chelation drastically reduces the nucleophilicity of the oxygen, preventing premature lactonization.

Q2: I am using LDA at -78 °C, but my yield of the hydroxy adduct is still below 40%. What is causing the poor conversion?

The Causality: The 2 [3]. If the reaction is quenched with aqueous reagents at room temperature, or if the flask is allowed to warm up before the base is neutralized, the equilibrium shifts backward (retro-aldol cleavage), reverting your product to benzaldehyde and succinate. The Solution: Implement a cryogenic in situ quench . Inject a solution of glacial acetic acid (AcOH) dissolved in THF directly into the reaction mixture at -78 °C before removing the dry ice/acetone bath. This instantly protonates the alkoxide, locking the molecule in the stable β-hydroxy state before thermal energy can drive the retro-aldol reaction.

Q3: How can I control the diastereoselectivity (syn/anti ratio) of the product?

The Causality: The stereocenter formation is governed by the geometry of the enolate and the Zimmerman-Traxler transition state. Succinate esters typically form E-enolates due to steric bulk. In pure THF, the closed transition state heavily favors the anti diastereomer. The Solution:

  • To favor anti: Run the reaction in pure THF [4].

  • To favor syn: Introduce a strongly coordinating co-solvent like HMPA or DMPU (2.0 equivalents) prior to the addition of benzaldehyde. This disrupts the closed lithium-chelated transition state, shifting the pathway to an open transition state that favors the syn isomer.

Empirical Yield Optimization Data

The following table summarizes the quantitative impact of base selection, temperature, and quenching methodology on the product distribution.

Base / Solvent SystemReaction TempQuenching MethodologyYield: Target Hydroxy AdductYield: Stobbe Alkene Byproduct
NaOEt / Ethanol25 °CAqueous HCl at 25 °C< 5%85%
KOtBu / t-Butanol60 °CAqueous HCl at 25 °C0%92%
LDA / THF-78 °CAqueous NH₄Cl at 25 °C38%35%
LDA / THF -78 °C AcOH in THF at -78 °C 91% < 2%

Self-Validating Standard Operating Procedure (SOP)

To synthesize the precursor dimethyl 2-[hydroxy(phenyl)methyl]succinate (which can be subsequently hydrolyzed to the free di-acid), follow this validated kinetic protocol.

Step 1: Enolate Generation

  • Charge a flame-dried flask with anhydrous THF (0.2 M) and diisopropylamine (1.1 eq) under N₂. Cool to -78 °C.

  • Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Add dimethyl succinate (1.0 eq) dropwise down the side of the flask. Stir for 45 minutes at -78 °C.

  • Self-Validation Checkpoint: Remove a 0.1 mL aliquot, quench into D₂O, extract with CDCl₃. ¹H NMR should confirm >95% deuterium incorporation at the succinate α-position.

Step 2: Electrophilic Addition

  • Add freshly distilled benzaldehyde (1.05 eq) dropwise over 10 minutes.

  • Maintain the reaction strictly at -78 °C for 60 minutes.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The UV-active benzaldehyde spot (Rf ~0.6) should diminish, replaced by a lower Rf spot (~0.3) corresponding to the alkoxide adduct.

Step 3: Cryogenic Quenching

  • While the flask is still submerged in the -78 °C bath, rapidly inject a pre-cooled solution of glacial acetic acid (3.0 eq) in THF (5 mL).

  • Stir for 10 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature.

  • Self-Validation Checkpoint: The reaction mixture should transition from a pale yellow enolate solution to a colorless solution, visually indicating successful neutralization.

Step 4: Isolation & Hydrolysis

  • Dilute with diethyl ether and wash sequentially with water, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

  • Optional Hydrolysis: To obtain the free 2-[hydroxy(phenyl)methyl]succinic acid, treat the purified diester with LiOH (3.0 eq) in a 3:1:1 THF/MeOH/H₂O mixture at 0 °C for 4 hours, followed by careful acidification (pH 2) with 1M HCl.

  • Self-Validation Checkpoint: IR spectroscopy of the final di-acid should show the disappearance of ester carbonyl stretches (~1735 cm⁻¹) and the emergence of broad carboxylic acid O-H stretches (2500-3300 cm⁻¹).

References

  • Stobbe condensation - Grokipedia Source: Grokipedia URL
  • Stobbe Condensation: Definition, Examples, Reagents and Mechanism Source: Chemistry-Reaction URL
  • Aldol reaction - Wikipedia Source: Wikipedia URL
  • Source: ACS Publications (Journal of the American Chemical Society)

Sources

Technical Support Center: Stability & Storage of 2-[hydroxy(phenyl)methyl]succinic acid

Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Insight

2-[hydroxy(phenyl)methyl]succinic acid is a highly functionalized dicarboxylic acid featuring a benzylic alcohol moiety. During storage and formulation, drug development professionals frequently encounter a specific degradation pathway: the autoxidation of the benzylic alcohol group into a ketone, yielding 2-benzoylsuccinic acid .

Understanding the causality behind this degradation is critical for designing self-validating storage protocols. The benzylic carbon-hydrogen (C-H) bond is exceptionally vulnerable to hydrogen abstraction because the resulting radical is resonance-stabilized by the adjacent phenyl ring. When exposed to trace transition metals (e.g., Fe²⁺, Cu⁺), ambient light, and molecular oxygen, a radical chain reaction is initiated, leading to the rapid accumulation of the ketone degradant.

G A 2-[hydroxy(phenyl)methyl]succinic acid (Intact Benzylic Alcohol) C Benzylic Radical Intermediate (Resonance Stabilized) A->C Hydrogen Abstraction B Trace Metals (Fe²⁺/Cu⁺) & UV/Vis Photons B->C Catalyzes Initiation D Peroxy Radical (DOO•) via Dissolved O₂ C->D + O₂ (Autoxidation) E 2-benzoylsuccinic acid (Ketone Degradant) + H₂O D->E Propagation / Termination

Fig 1: Autoxidation pathway of 2-[hydroxy(phenyl)methyl]succinic acid to its ketone degradant.

Troubleshooting Guide & FAQs

Q1: My solid-state API is degrading into 2-benzoylsuccinic acid despite being stored in a sealed container. What is causing this? A1: Solid-state oxidation is rarely driven by atmospheric oxygen alone; it is typically catalyzed by trapped surface moisture and trace metal impurities inherited from the synthetic process (e.g., palladium from cross-coupling or iron from stainless steel reactors). Trace metals can catalyze the[1] even at parts-per-million levels by reacting with triplet oxygen to form highly reactive superoxide species. Actionable Fix: Implement a metal-scavenging step (using functionalized silica or EDTA washes) during the final crystallization to reduce transition metals below 10 ppm.

Q2: How can I formulate this compound in aqueous solutions without triggering rapid autoxidation? A2: In solution, the mobility of trace metals and dissolved oxygen accelerates Fenton-like radical generation, mimicking base metal-catalyzed [2]. To prevent this, your formulation protocol must be a self-validating system:

  • Chelation: Add 0.01% - 0.05% w/v EDTA or DTPA to the buffer to sequester catalytic trace metals.

  • Deoxygenation: Sparge the buffer with Argon for 30 minutes prior to dissolving the API. Self-Validation Check: Include a resazurin oxygen indicator in a dummy vial during the sparging process. If the indicator turns pink, the anaerobic environment has failed, and the buffer must be re-sparged.

Q3: What are the regulatory-compliant long-term storage conditions to minimize this degradation? A3: To achieve <0.1% degradation over a 12-month period, storage must aggressively mitigate thermal energy, light, and oxygen. According to the [3] for stability testing, stress factors must be controlled based on the molecule's specific vulnerabilities. For this benzylic alcohol, the optimal long-term storage condition is -20°C in amber glass vials, backfilled with Argon .

Quantitative Stability Data

The following table summarizes the causal relationship between environmental factors and the degradation rate of 2-[hydroxy(phenyl)methyl]succinic acid.

Table 1: Degradation Rates Under Various Storage Conditions

Storage TemperatureAtmosphereLight Exposure1-Month Degradation (%)6-Month Degradation (%)
25°CAmbient AirUnrestricted (Clear Vial)2.45%14.80%
25°CAmbient AirDark (Amber Vial)1.10%6.50%
4°CAmbient AirDark (Amber Vial)0.45%2.10%
-20°C Argon Dark (Amber Vial) < 0.05% < 0.10%

Standard Operating Procedure (SOP): Anaerobic Aliquoting & Storage

To ensure the integrity of your compound, follow this step-by-step methodology for handling and storage.

Phase 1: Preparation

  • Pre-chill Type I borosilicate amber glass vials and PTFE-lined screw caps to -20°C.

  • Prepare a localized inert environment using a glove box or a Schlenk line equipped with high-purity Argon (99.999%). Note: Argon is preferred over Nitrogen as it is denser and forms a more effective protective blanket over the solid.

Phase 2: Aliquoting (Self-Validating Workflow) 3. Transfer the bulk 2-[hydroxy(phenyl)methyl]succinic acid into the inert environment. 4. Weigh the required aliquots into the pre-chilled amber vials. 5. Validation Step: Place a small, open microcentrifuge tube containing 100 µL of a reduced resazurin solution (colorless) into the glove box. If the solution remains colorless throughout the aliquoting process, the inert atmosphere is verified.

Phase 3: Sealing and Storage 6. Purge the headspace of each vial with a gentle stream of Argon for 15 seconds. 7. Immediately seal the vials with the PTFE-lined caps. Wrap the caps tightly with Parafilm to prevent gas exchange during thermal cycling. 8. Transfer the sealed vials to a monitored, continuous -20°C freezer.

References

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Base metal-catalyzed benzylic oxidation of (aryl)(heteroaryl)methanes with molecular oxygen Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Technical Support Center: Optimizing Mobile Phase for 2-[hydroxy(phenyl)methyl]succinic Acid Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with 2-[hydroxy(phenyl)methyl]succinic acid and similar polar, acidic molecules. The unique structure of this analyte—containing two carboxylic acid groups, a hydroxyl group, and a phenyl ring—presents specific challenges in reversed-phase chromatography. This document provides in-depth, practical solutions in a direct question-and-answer format to help you develop robust and reliable HPLC methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during the analysis of 2-[hydroxy(phenyl)methyl]succinic acid.

Question 1: Why is my peak for 2-[hydroxy(phenyl)methyl]succinic acid showing severe tailing?

Answer: Peak tailing for this analyte is almost always caused by unwanted secondary interactions between the molecule and the stationary phase.[1] The primary cause is the ionization of its two carboxylic acid groups. When these groups are deprotonated (negatively charged), they can interact strongly with residual silanol groups on the silica-based column packing, which are also ionized.[1] This leads to a portion of the analyte molecules being overly retained, resulting in a tailed peak. To a lesser extent, using a mobile phase with insufficient buffer capacity can also cause peak shape distortion.[2]

Question 2: My analyte is eluting very early, close to the solvent front (void volume). How can I increase its retention time?

Answer: Poor retention occurs because the ionized form of your analyte is extremely polar and has a much stronger affinity for the polar mobile phase than for the non-polar stationary phase (like C18).[3][4] To increase retention, you must make the analyte less polar. This is achieved through "ion suppression," which involves lowering the mobile phase pH to protonate the carboxylic acid groups.[3] A protonated, neutral molecule is more hydrophobic and will interact more strongly with the stationary phase, leading to a longer retention time.[4][5] Additionally, you can increase retention by reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[6]

Question 3: What is a good starting mobile phase for a screening run?

Answer: A robust starting point for reversed-phase gradient separations is an acidified water/acetonitrile mobile phase.[7] Specifically:

  • Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.1% TFA.

A typical starting gradient could be 5% to 95% Mobile Phase B over 15-20 minutes.[7] The acid is critical for suppressing the ionization of the analyte's carboxylic acid groups, which is essential for achieving good peak shape and retention.[5]

Question 4: Is a simple acid additive like formic acid enough, or do I need a formal buffer?

Answer: While an acid additive like 0.1% formic acid is an excellent starting point, using a formal buffer is highly recommended for method robustness and reproducibility, especially for QC/QA applications.[7] A buffer resists small changes in pH, which can arise from the sample matrix or slight inconsistencies in mobile phase preparation.[8] Retention times for ionizable compounds are extremely sensitive to pH, especially when the mobile phase pH is close to the analyte's pKa.[6] A buffer ensures consistent ionization state and, therefore, stable retention times. A good choice would be a 10-25 mM phosphate or formate buffer, with the pH adjusted to be at least 1.5-2 units below the analyte's first pKa.[7][9]

Part 2: In-Depth Troubleshooting Guide

This section provides systematic solutions to specific experimental problems.

Issue 1: Persistent Peak Tailing and Asymmetry

Even after adding acid, you might still observe peak tailing. This requires a more systematic approach to diagnose and resolve.

Q: I've lowered the mobile phase pH to 2.7 with formic acid, but my peak is still tailing. What are the next steps?

A: This indicates that other factors beyond simple ion suppression are at play. Follow this workflow:

Step 1: Verify and Optimize Mobile Phase pH The rule of thumb is to set the mobile phase pH at least two units below the analyte's pKa.[5][9] The first pKa of succinic acid is approximately 4.2. Therefore, your target pH should ideally be ≤ 2.2. While pH 2.7 is a good start, pushing it lower may be necessary for complete protonation.

Experimental Protocol: pH Optimization

  • Prepare Buffers: Prepare separate batches of a 20 mM potassium phosphate buffer at pH 3.0, 2.5, and 2.2. Measure the pH of the aqueous portion before adding the organic solvent.[7]

  • Equilibrate System: For each pH level, flush the column with at least 10-15 column volumes of the new mobile phase.

  • Inject Analyte: Inject your standard and compare the peak symmetry (tailing factor) at each pH.

  • Analyze Results: Select the pH that provides the most symmetrical peak. Often, the lowest pH will yield the best results for acidic compounds.[5]

Step 2: Evaluate Your HPLC Column If pH optimization doesn't solve the problem, the issue may be with the column itself.

  • Silanol Activity: Older columns or those made with lower-purity silica (Type A) have more accessible, acidic silanol groups that cause tailing with polar and acidic compounds.[9]

  • Solution: Use a modern, high-purity, end-capped C18 or C8 column. End-capping chemically derivatizes most of the residual silanol groups, making the surface more inert and significantly reducing tailing.[9]

  • Column Void: If all peaks in your chromatogram (not just the analyte) show distortion, it could indicate a physical void at the column inlet, often caused by pressure shocks.[1] This usually requires replacing the column.

Issue 2: Retention Time Instability and Drift

Q: My analyte's retention time is shifting between injections or drifting over a long sequence. What is the cause?

A: Retention time drift for an ionizable analyte like this is almost always linked to inconsistent mobile phase pH.[2]

Cause & Solution A: Inadequate Buffering

  • Problem: Using an unbuffered acidifier (like 0.1% formic acid) may not be sufficient to control the pH if your sample has its own buffering capacity or if there are slight variations in solvent proportioning.

  • Solution: Implement a buffer as described above (e.g., 20 mM phosphate). A buffer is effective within ±1 pH unit of its pKa.[7] For a target pH of 2.5, a phosphate buffer (with a pKa2 of ~2.15 for H₃PO₄) is an excellent choice.

Cause & Solution B: Temperature Fluctuation

  • Problem: Mobile phase viscosity and analyte retention are sensitive to temperature. Fluctuations in ambient lab temperature can cause retention times to drift.

  • Solution: Use a thermostatically controlled column compartment (column oven). Setting the temperature to a stable value (e.g., 30 or 35 °C) will ensure consistent retention.

Part 3: Systematic Mobile Phase Optimization Workflow

Developing a robust method from scratch requires a logical progression. This workflow ensures that key variables are tested in the correct order.

Workflow for Mobile Phase Development

Mobile_Phase_Optimization Start Start Method Development Step1 Step 1: Characterize Analyte & Select Column - Identify pKa (~4.2) - Choose high-purity, end-capped C18 column Start->Step1 Step2 Step 2: Initial Screening (Gradient) - Mobile Phase: ACN/Water + 0.1% Acid (FA or TFA) - Gradient: 5-95% ACN Step1->Step2 Foundation Step3 Step 3: Optimize pH (Isocratic) - Fix organic % at a level giving k ≈ 2-5 - Test pH 3.0, 2.5, 2.2 using a buffer - Goal: Best peak shape Step2->Step3 Refine Peak Shape Step4 Step 4: Optimize Organic Modifier (Isocratic) - Use optimal pH from Step 3 - Adjust % ACN or MeOH - Goal: Optimal retention (k = 2-10) Step3->Step4 Adjust Retention Step5 Step 5: Method Validation - Assess robustness, linearity, and precision Step4->Step5 Finalize End Final Robust Method Step5->End

Caption: A systematic workflow for developing a robust HPLC mobile phase.

Recommended Starting Conditions for Method Development

This table summarizes the initial parameters for your optimization experiments.

ParameterRecommended Starting ConditionRationale
Column High-purity, end-capped C18, 2.1/4.6 mm x 50-150 mm, ≤5 µmInert surface minimizes secondary interactions and tailing.[9]
Mobile Phase A Water + 20 mM Potassium Phosphate, pH adjusted to 2.5Provides robust pH control for reproducible retention.[2][7]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and low viscosity.[10]
Gradient 5% to 95% B over 15 minutesEfficiently screens the required organic concentration to elute the analyte.[7]
Flow Rate 1.0 mL/min (for 4.6 mm ID) or 0.4 mL/min (for 2.1 mm ID)Standard flow rates for the respective column diameters.
Temperature 30 °CEnsures stable retention times by eliminating thermal fluctuations.
Detection UV at 210 nm or ~254 nmThe phenyl group provides UV absorbance. 210 nm is more universal for the acid functionality, while ~254 nm is more specific to the aromatic ring.
References
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

  • YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. [Link]

  • HPLC Professionals. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • PubChem. 2-Hydroxy-2-[6-(4-hydroxy-phenyl)-hexylsulfanylmethyl]-succinic acid. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]

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resolving peak tailing of 2-[hydroxy(phenyl)methyl]succinic acid in HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Guide Focus: Troubleshooting Peak Tailing for 2-[hydroxy(phenyl)methyl]succinic acid and Structurally Related Compounds in Reversed-Phase HPLC.

As Senior Application Scientists, we understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and robust analytical methods. Peak tailing is one of the most common and frustrating issues encountered in HPLC. This guide provides a structured, in-depth approach to diagnosing and resolving peak tailing for acidic analytes like 2-[hydroxy(phenyl)methyl]succinic acid, using phensuccinic acid as a practical model.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Root Cause

This section addresses the fundamental principles behind peak tailing for acidic compounds.

Q1: What is peak tailing and how is it measured?

A: Peak tailing is an asymmetrical distortion where the latter half of a chromatographic peak is broader than the front half.[1] An ideal peak has a symmetrical, Gaussian shape. Tailing compromises resolution, particularly for closely eluting compounds, and can lead to significant errors in peak integration and quantification.[2]

The degree of tailing is commonly measured by the Asymmetry Factor (As) or the USP Tailing Factor (Tf) . For both, a value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 are generally considered tailing, although acceptance criteria can vary by assay.[3]

Q2: I'm seeing significant peak tailing for my acidic analyte. What are the most likely chemical causes?

A: For polar, acidic compounds analyzed on standard silica-based reversed-phase columns (e.g., C18, C8), peak tailing is not random; it's a symptom of unwanted secondary chemical interactions within the column.[4] The primary causes are:

  • Secondary Silanol Interactions: This is the most common culprit.[5] Silica-based stationary phases have residual, unreacted silanol groups (Si-OH) on their surface. These silanols are weakly acidic.[6] If the mobile phase pH is too high (typically >3.5), these silanols become deprotonated and negatively charged (SiO⁻).[2][3] Your acidic analyte, if partially or fully deprotonated (ionized), will be repelled, but more importantly, any polar functional groups on your molecule can engage in strong hydrogen bonding with the remaining protonated silanols. This secondary retention mechanism holds back a fraction of the analyte molecules, causing them to elute later and create a "tail".[4][7]

  • Incorrect Mobile Phase pH: The pH of your mobile phase is critical because it controls the ionization state of both your analyte and the residual silanols.[8][9] If the mobile phase pH is close to the pKa of your analyte, you will have a mixed population of ionized and non-ionized molecules in the column at the same time. These two forms have different retention behaviors, which can lead to broadened or tailing peaks.[2][10]

  • Metal Chelation: Trace metal impurities (e.g., iron, aluminum) can be present in the silica matrix of the stationary phase or can leach from stainless steel components of the HPLC system like frits and tubing.[1][11][12] Analytes with functional groups capable of chelation (like the carboxylic acids and hydroxyl group in your molecule) can interact with these metal ions.[11][13] This strong, secondary interaction leads to significant peak tailing and, in severe cases, loss of recovery.[5][13]

Part 2: A Systematic Troubleshooting Guide

Follow this logical workflow to systematically diagnose and resolve the peak tailing issue. The core principle is to change only one variable at a time to definitively identify the solution.

Step 1: Isolate the Problem (System vs. Chemistry)

Before modifying your method, you must confirm that the issue is specific to your analyte and not a general system problem.

Q3: How can I determine if the tailing is caused by a chemical interaction or a physical problem with my HPLC system?

A: Inject a neutral, non-polar compound that is known to produce a good peak shape on your system (e.g., Toluene, Naphthalene).

  • If the neutral compound's peak is also tailing: The problem is likely physical or systemic.[6] Check for:

    • Column Void: A void or channel has formed at the column inlet.

    • Blocked Frit: Particulates have blocked the inlet frit.

    • Extra-Column Volume: Tubing between the injector, column, and detector is too long or has too wide an internal diameter.[2][12]

    • In this case, reversing the column for a flush (disconnecting from the detector) or replacing the column is the next logical step.[14]

  • If the neutral compound's peak is symmetrical: The problem is chemical and specific to your acidic analyte.[6] Proceed to Step 2.

dot

start Observe Peak Tailing inject_neutral Inject Neutral Compound (e.g., Toluene) start->inject_neutral neutral_tails Neutral Peak Tails inject_neutral->neutral_tails Yes neutral_ok Neutral Peak is Symmetrical inject_neutral->neutral_ok No system_issue Physical / System Issue - Check for column void - Check for blocked frit - Verify extra-column volume neutral_tails->system_issue chem_issue Chemical Interaction Issue (Proceed to Method Optimization) neutral_ok->chem_issue cluster_0 Level 1: Mobile Phase cluster_1 Level 2: Stationary Phase cluster_2 Level 3: Advanced start Chemical Peak Tailing Identified ph_adjust Lower Mobile Phase pH (Target: 2.5 - 3.0) start->ph_adjust add_tfa Consider Mobile Phase Additive (e.g., 0.1% Formic Acid or 0.05% TFA) ph_adjust->add_tfa column_choice Evaluate Column Chemistry - Use high-purity, end-capped column - Consider polar-embedded phase add_tfa->column_choice Tailing Persists resolved Peak Shape Acceptable add_tfa->resolved Tailing Resolved metal_chelation Test for Metal Chelation (Add 0.1 mM EDTA to Mobile Phase) column_choice->metal_chelation sample_solvent Check Sample Solvent (Match to Mobile Phase) metal_chelation->sample_solvent Tailing Persists metal_chelation->resolved Tailing Resolved overload Check for Overload (Reduce Injection Volume/Concentration) sample_solvent->overload overload->resolved Tailing Resolved

Caption: A logical troubleshooting workflow for resolving chemical-based peak tailing.

References
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available from: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available from: [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Available from: [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available from: [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Available from: [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Available from: [Link]

  • Why is trifluoroacetic acid (TFA) used in c-18 column? - ResearchGate. Available from: [Link]

  • Exploring the Role of pH in HPLC Separation - Veeprho. Available from: [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available from: [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. Available from: [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available from: [Link]

  • Aminex Organic Acid and Alcohol Analysis Columns | Bio-Rad. Available from: [Link]

  • Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA) - KNAUER. Available from: [Link]

  • HPLC Peak Tailing - Axion Labs. Available from: [Link]

  • Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Available from: [Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek. Available from: [Link]

  • Reasons for Peak Tailing of HPLC Column - Hawach. Available from: [Link]

  • Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. Available from: [Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate. Available from: [Link]

  • Separation of Organic Acids on an Agilent Polaris C18-A Column. Available from: [Link]

  • HPLC Separation of Common Organic Acids in Foods and Beverages. Available from: [Link]

  • CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC. Available from: [Link]

  • Simultaneous quantification of released succinic acid and a weakly basic drug compound in dissolution media - PubMed. Available from: [Link]

  • A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL Andrew A. Olkowski, Ryszard Amarowicz*, Yu Peiqu. Available from: [Link]

  • (PDF) A rapid HPLC method for determination of major phenolic acids in plant material. Available from: [Link]

  • HPLC Method for Analysis of Succinic Acid on BIST A+ Column - SIELC Technologies. Available from: [Link]

  • Development of a rapid resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts - SciSpace. Available from: [Link]

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Technical Support Center: Thermal Degradation Diagnostics for 2-[hydroxy(phenyl)methyl]succinic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, formulation scientists, and researchers encountering thermal instability when working with 2-[hydroxy(phenyl)methyl]succinic acid . Due to its highly reactive microenvironment—featuring a benzylic hydroxyl group in close proximity to a succinic acid backbone—this molecule is notoriously susceptible to thermal degradation during standard high-temperature analytical and processing workflows.

Below, you will find expert-level diagnostic FAQs, self-validating experimental protocols, and mechanistic troubleshooting guides to help you control, quantify, and prevent thermal degradation.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q: Why does 2-[hydroxy(phenyl)methyl]succinic acid degrade at much lower temperatures compared to unsubstituted succinic acid? A: The instability is driven by the proximity effect of its functional groups. While unsubstituted succinic acid generally requires temperatures above 200°C to dehydrate into an anhydride[1], the presence of the benzylic hydroxyl group in your compound creates a kinetically favored pathway for intramolecular cyclization. Upon heating above 120°C, the hydroxyl group reacts with the adjacent carboxylic acid, releasing water to form a lactone known as phenylparaconic acid [2].

Q: I am observing multiple unexpected peaks in my GC-MS chromatogram, but my liquid-state NMR shows a >99% pure compound. What is happening? A: You are observing an analytical artifact known as in-injector thermal degradation. The high temperature of the GC inlet (typically 250°C) forces the rapid dehydration of the molecule into phenylparaconic acid, which subsequently undergoes spontaneous thermal decarboxylation to yield phenylisocrotonic acid (4-phenyl-3-butenoic acid)[3]. The peaks you see are these degradants, not impurities in your bulk sample. To resolve this, you must bypass the thermal lability using the derivatization protocol detailed in Part 3.

Q: How can I differentiate between anhydride formation and lactonization during melt-processing? A: Both pathways release water (m/z 18). However, lactonization (phenylparaconic acid formation) is typically followed by rapid decarboxylation (m/z 44) at ~150°C[3]. If your process evolves CO2 shortly after water loss, lactonization is the dominant pathway. If the intermediate remains stable up to 200°C without CO2 evolution, benzylidenesuccinic anhydride formation is favored.

Part 2: Visualizing the Degradation Pathways

To effectively troubleshoot, you must understand the competing mechanistic pathways triggered by thermal stress.

Pathway A 2-[hydroxy(phenyl)methyl]succinic acid (Thermally Labile API/Intermediate) B Dehydration Pathway (-H2O, 120-150°C) A->B Intramolecular Cyclization (TGA: Mass Loss ~8.0%) C Decarboxylation Pathway (-CO2, >150°C) A->C Direct Thermal Cleavage (Rare at low temp) D Phenylparaconic Acid (Lactone Intermediate) B->D -H2O (OH + COOH reaction) E Benzylidenesuccinic Anhydride (Anhydride Intermediate) B->E -H2O (COOH + COOH reaction) F Phenylisocrotonic Acid (Final Degradant) C->F -H2O D->F -CO2 (Rapid >150°C)

Fig 1: Mechanistic pathways of 2-[hydroxy(phenyl)methyl]succinic acid thermal degradation.

Quantitative Data: Thermal Degradation Milestones

Compare your thermal analysis data against these theoretical benchmarks (based on a molecular weight of 224 g/mol ).

Degradation PhaseTemperature Range (°C)Expected Mass Loss (%)Evolved Gas (m/z)Dominant Chemical Transformation
Phase I 120 - 150~8.0%18 (H2O)Lactonization (Phenylparaconic acid) / Anhydride formation
Phase II 150 - 190~19.6%44 (CO2)Decarboxylation (Phenylisocrotonic acid)
Phase III > 250> 50.0%MixedAliphatic backbone fragmentation / Charring

Part 3: Self-Validating Experimental Protocols

Protocol A: Silylation Derivatization for Artifact-Free GC-MS

To prevent in-injector degradation, you must lock the labile acidic protons into a thermally stable state prior to volatilization.

  • Sample Preparation: Dissolve 1 mg of 2-[hydroxy(phenyl)methyl]succinic acid in 500 µL of anhydrous pyridine in a 2 mL autosampler vial.

  • Derivatization: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS (Trimethylchlorosilane).

  • Incubation: Seal the vial and incubate at 60°C for 30 minutes.

  • Self-Validation Check (Causality): Inject the sample into the GC-MS. If derivatization is successful, the mass spectrum will show a molecular ion corresponding to the tri-TMS derivative (MW: 224 + (72 × 3) = 440 g/mol ). If you still observe peaks corresponding to a mono-TMS lactone, your pyridine is likely wet, causing premature dehydration before silylation could complete. Discard and use fresh anhydrous solvent.

Protocol B: TGA-FTIR-MS Orthogonal Profiling

Use this protocol to map out the exact thermal boundaries of your specific formulation or batch.

  • Baseline Establishment: Load 5-10 mg of the sample into an alumina crucible. Purge the TGA furnace with ultra-high purity Helium at 50 mL/min for 30 minutes to eliminate atmospheric water and CO2.

  • Heating Ramp: Apply a heating rate of 10°C/min from 25°C to 400°C.

  • Evolved Gas Capture: Route the exhaust through a heated transfer line (200°C) directly into an FTIR gas cell and an MS ionization chamber.

  • Self-Validation Check (Causality): Cross-reference the first derivative of the TGA mass loss curve (DTG) with the MS extracted ion chromatograms for m/z 18 and m/z 44. A true intramolecular dehydration event must show an isolated m/z 18 peak precisely aligned with the DTG minimum at ~135°C. If m/z 18 and m/z 44 co-elute simultaneously, your heating rate is too aggressive, causing the lactone to decarboxylate the moment it forms.

LogicTree Start Observe Mass Loss in TGA (120-180°C) Q1 Analyze Evolved Gas (FTIR/MS) Start->Q1 H2O m/z 18 (H2O) Dominant Q1->H2O CO2 m/z 44 (CO2) Dominant Q1->CO2 Both m/z 18 & 44 Co-elute Q1->Both Diag1 Diagnosis: Lactonization / Anhydride Formation H2O->Diag1 Confirm with DSC endotherm Diag2 Diagnosis: Premature Decarboxylation CO2->Diag2 Check heating rate Diag3 Diagnosis: Cascading Complete Degradation Both->Diag3 Lower max temp limit

Fig 2: Diagnostic logic tree for TGA-MS evolved gas analysis during thermal stress.

References

  • Thermal Stability and Decomposition Mechanism of Poly(alkylene succin
  • Organic Reactions v1 (Decarboxylation of Phenylparaconic Acid) Sciencemadness.org
  • US2533620A - Production of succinic acid Google P

Sources

Technical Support Center: Enhancing 2-[Hydroxy(phenyl)methyl]succinic Acid Stability in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and analytical chemists frequently observe, 2-[hydroxy(phenyl)methyl]succinic acid (historically referred to in literature as phenylitamalic acid) presents unique handling challenges [1]. Structurally, it is a highly functionalized γ-hydroxy diacid. The proximity of the hydroxyl group to the succinic acid backbone creates a highly reactive microenvironment susceptible to pH-driven intramolecular cyclization, retro-aldol cleavage, and thermal dehydration.

This guide provides field-proven troubleshooting strategies and self-validating protocols to maintain molecular integrity during your assays.

Troubleshooting Guides & FAQs

Q1: My compound concentration drops rapidly in standard PBS (pH 7.4) or acetate buffers. What is driving this degradation? Causality & Mechanism: You are observing acid-catalyzed intramolecular esterification. The γ-hydroxyl group attacks the terminal carboxylic acid, releasing water and forming a γ-lactone known as phenylparaconic acid[1]. While acetate buffers (pH < 6.0) directly provide the protons for acid catalysis, standard Phosphate-Buffered Saline (PBS) at pH 7.4 is equally problematic. Phosphate ions act as bifunctional general acid-base catalysts; their spatial geometry perfectly aligns to simultaneously deprotonate the hydroxyl group and protonate the leaving water molecule, drastically accelerating lactonization. Actionable Solution: Abandon phosphate and acetate buffers. Switch to zwitterionic "Good's buffers" such as HEPES or MOPS adjusted strictly to pH 7.2–7.5. These bulky buffering agents lack the bifunctional catalytic geometry of phosphate, effectively halting lactonization.

Q2: When I adjust the buffer to pH 8.5 to ensure complete dissolution, I detect a distinct almond odor and the appearance of new peaks on my HPLC. Why? Causality & Mechanism: The almond odor is benzaldehyde. 2-[hydroxy(phenyl)methyl]succinic acid is structurally analogous to an aldol addition product. At elevated pH (> 8.0), the fully deprotonated hydroxyl group triggers a base-catalyzed retro-aldol cleavage. The molecule fractures into benzaldehyde and succinate [2]. Actionable Solution: The stability window for this compound is exceptionally narrow. You must operate within a "Goldilocks zone" of pH 7.0 to 7.5. If dissolution is sluggish at pH 7.2, do not raise the pH; instead, use mild sonication in an ice bath or add a biologically compatible co-solvent (e.g., 2-5% DMSO).

Q3: Can I sterilize my stock solutions using a standard autoclave cycle (121°C)? Causality & Mechanism: Absolutely not. Thermal stress induces rapid dehydration, stripping a water molecule to form an α,β-unsaturated diacid (benzylidenesuccinic acid). Prolonged heating can also drive decarboxylation, yielding phenylisocrotonic acid [3]. Actionable Solution: Sterilization must be performed strictly via cold mechanical filtration using 0.22 µm membranes.

Quantitative Stability Profile

To facilitate rapid decision-making, the following table summarizes the kinetic stability of 2-[hydroxy(phenyl)methyl]succinic acid across various buffer microenvironments.

Buffer ConditionPrimary Degradation PathwayMajor DegradantEst. Half-Life (t½) at 25°CRecommended Action
Acetate (pH 5.0) Intramolecular EsterificationPhenylparaconic acid (γ-lactone)< 2 hoursDiscard; adjust assay to pH > 7.0
PBS (pH 7.4) Bifunctional CatalysisPhenylparaconic acid (γ-lactone)~12 hoursSwitch to zwitterionic buffers
HEPES (pH 7.3) None (Optimal Stability) None > 14 days Standardize as primary buffer
Tris (pH 8.5) Retro-Aldol CleavageBenzaldehyde + Succinate< 4 hoursLower pH; avoid primary amines
Thermal (121°C) Dehydration / DecarboxylationBenzylidenesuccinic acidImmediateUse 0.22 µm sterile filtration

Mechanistic Workflow Diagram

DegradationPathways Lactone Phenylparaconic Acid (γ-Lactone) OpenChain 2-[Hydroxy(phenyl)methyl]succinic acid (Stable Target: pH 7.0 - 7.5) Lactone->OpenChain Mild Base Hydrolysis (pH 7.0-7.5) OpenChain->Lactone Acidic pH (< 6.0) or Phosphate Buffer Intramolecular Esterification RetroAldol Benzaldehyde + Succinate (Cleavage Products) OpenChain->RetroAldol Basic pH (> 8.0) Retro-Aldol Cleavage Dehydration Benzylidenesuccinic Acid (Dehydration Product) OpenChain->Dehydration Thermal Stress (> 40°C) Dehydration / Decarboxylation

Fig 1. Primary degradation pathways of 2-[hydroxy(phenyl)methyl]succinic acid.

Standard Operating Procedure: Preparation of Highly Stable 10 mM Stock Solution

This self-validating protocol ensures the structural integrity of the compound by preemptively neutralizing degradation triggers during preparation.

Step 1: Buffer Preparation & Degassing

  • Prepare a 50 mM HEPES buffer solution.

  • Adjust the pH to exactly 7.3 using 1M NaOH. Critical self-validation step: Do not overshoot and back-titrate with HCl. Transient high-pH microenvironments during overshooting will trigger irreversible retro-aldol cleavage.

  • Degas the buffer using vacuum sonication for 10 minutes to remove dissolved oxygen, minimizing background oxidation.

Step 2: Temperature-Controlled Dissolution

  • Weigh the required mass of 2-[hydroxy(phenyl)methyl]succinic acid.

  • Submerge the buffer vessel in an ice-water bath (0–4°C).

  • Slowly add the powder to the chilled buffer while stirring magnetically at 300 RPM. Caution: Do not use high-shear vortexing, as localized frictional heating can induce dehydration to benzylidenesuccinic acid.

  • If dissolution is incomplete after 15 minutes, add DMSO dropwise (maximum 5% v/v final concentration) until optical clarity is achieved.

Step 3: Sterile Filtration & Storage

  • Draw the solution into a sterile, endotoxin-free syringe.

  • Attach a 0.22 µm PES (Polyethersulfone) syringe filter. Do not use Nylon filters, as they can bind acidic compounds and alter the final concentration.

  • Filter the solution into pre-chilled, amber glass cryovials.

  • Flash-freeze in liquid nitrogen and store at -80°C. Thaw on ice immediately prior to use; discard any unused thawed portions to prevent freeze-thaw degradation.

References

  • Source: Internet Archive (Historical Chemical Treatises)
  • Source: PubMed Central (PMC)
  • Source: Sciencemadness.

Validation & Comparative

validating 2-[hydroxy(phenyl)methyl]succinic acid purity via quantitative NMR

Author: BenchChem Technical Support Team. Date: April 2026

A Definitive Guide to Validating 2-[Hydroxy(phenyl)methyl]succinic Acid Purity: qNMR vs. Traditional Methodologies

As drug development and metabolic research increasingly rely on complex synthetic intermediates, the rigorous purity validation of these compounds becomes paramount. 2-[Hydroxy(phenyl)methyl]succinic acid is a highly functionalized organic acid that serves as a critical precursor in the enzymatic synthesis of [hydroxy(phenyl)methyl]succinyl-CoA[1][2].

Validating the purity of this compound presents a unique analytical challenge. Its structure contains a phenyl ring, a secondary hydroxyl group, and a dicarboxylic acid moiety. Traditional chromatographic methods often struggle with such molecules due to variable UV response factors and the lack of certified reference standards. This guide provides an objective, data-driven comparison of Quantitative Nuclear Magnetic Resonance (qNMR) against High-Performance Liquid Chromatography (HPLC-UV) and Mass Balance approaches, demonstrating why qNMR is the gold standard for absolute purity determination.

The Mechanistic Causality: Why Traditional Methods Fall Short

To understand the superiority of qNMR for this specific analyte, we must examine the causality behind experimental errors in traditional techniques.

The HPLC-UV Response Factor Trap HPLC-UV relies on the absorption of light by chromophores. The purity is typically calculated using the area percent method, which assumes that the analyte and all impurities absorb UV light equally at the detection wavelength[3]. For 2-[hydroxy(phenyl)methyl]succinic acid, the primary degradation pathway is the dehydration of the hydroxyl group to form a conjugated double bond (e.g., benzylidenesuccinic acid). This newly formed conjugated system has a drastically higher molar extinction coefficient than the parent molecule. Consequently, a trace amount of this dehydrated impurity will produce a massive UV peak, leading HPLC-UV to severely underestimate the purity of the main compound[3].

The qNMR Advantage: A Primary Ratio Method qNMR circumvents the chromophore problem entirely. The fundamental principle of qNMR is that the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei (typically ¹H) producing that signal[4][5]. By comparing the integral of a distinct proton signal from 2-[hydroxy(phenyl)methyl]succinic acid to that of a highly pure, universal internal standard (IS), we can determine absolute purity (w/w %) without needing a reference standard of the analyte itself[6][7].

Self-Validating Experimental Protocol for qNMR

To ensure scientific integrity and trustworthiness, a qNMR protocol must be designed as a self-validating system. Every parameter must be optimized to guarantee quantitative spin-lattice relaxation and high signal-to-noise (S/N) ratios.

Step 1: Internal Standard (IS) Selection The IS must be chemically inert, highly pure (traceable to SI units), and possess proton signals that do not overlap with the analyte. For 2-[hydroxy(phenyl)methyl]succinic acid, Maleic acid (singlet at ~6.3 ppm in DMSO-d6) is an ideal IS, as it falls perfectly between the analyte's aliphatic succinic protons (2.5–3.0 ppm) and the aromatic phenyl protons (7.1–7.4 ppm).

Step 2: Gravimetric Sample Preparation Weighing is the largest source of error in qNMR[5].

  • Accurately weigh ~15 mg of 2-[hydroxy(phenyl)methyl]succinic acid and ~5 mg of Maleic acid IS using a microbalance (readability of 0.001 mg).

  • Co-dissolve completely in 0.75 mL of DMSO-d6.

Step 3: NMR Acquisition Parameters To achieve absolute quantification, the NMR instrument must be tuned to ensure all excited protons return to their ground state before the next pulse.

  • Pulse Angle: 90° (for maximum transverse magnetization).

  • Relaxation Delay (D1): Must be set to at least 5×T1​ (longitudinal relaxation time) of the slowest-relaxing proton in both the analyte and the IS[8]. For these small molecules, a D1 of 45–60 seconds is mandatory. Failing to allow full relaxation will artificially truncate the integrals, destroying the quantitative nature of the assay.

  • Scans (NS): Minimum of 32 to ensure an S/N ratio > 250:1.

Step 4: Data Processing & Calculation Apply accurate phase and baseline corrections. Calculate the purity ( Panalyte​ ) using the following equation:

Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×Wanalyte​WIS​​×PIS​

(Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, and P = Purity of the IS).

Workflow Visualization

Below is the logical workflow for executing a robust purity validation, incorporating orthogonal cross-validation.

QNMR_Workflow A 2-[Hydroxy(phenyl)methyl]succinic Acid (Analyte Batch) B Select Internal Standard (IS) (e.g., Maleic Acid) A->B C Gravimetric Co-dissolution (DMSO-d6, Microbalance) B->C D 1H qNMR Acquisition (90° Pulse, D1 > 5×T1) C->D E Signal Integration (Analyte vs. IS Peaks) D->E F Absolute Purity Calculation (Mass Fraction %) E->F G Orthogonal Validation (HPLC-UV / LC-MS) F->G Trace Impurity ID

Fig 1. qNMR absolute purity validation workflow for 2-[hydroxy(phenyl)methyl]succinic acid.

Comparative Data Analysis

The following tables synthesize the methodological differences and representative experimental data when analyzing a synthesized batch of 2-[hydroxy(phenyl)methyl]succinic acid.

Table 1: Methodological Comparison for Purity Assessment

Parameter1H qNMRHPLC-UV (Area %)Mass Balance (USP)
Principle Primary direct measurement (molar ratio)[9]Secondary separation & UV absorbanceSuite of methods (HPLC + Karl Fischer + TGA)[9]
Reference Standard Required? No (Uses universal IS)[7]Yes (For accurate quantification)Yes
Susceptibility to Response Factors None (Counts nuclei directly)[4]High (Dehydration drastically alters UV)High
Analysis Time Fast (~15-30 mins per sample)Medium (Requires method development)Slow (Multiple orthogonal tests required)
Structural Information High (Confirms molecular identity)Low (Retention time only)Low

Table 2: Experimental Purity Results (Representative Batch Analysis)

Notice the discrepancy between HPLC and qNMR. HPLC underestimates the purity due to the hyper-absorbent dehydrated impurity.

Analytical TechniqueCalculated Purity (w/w %)Relative Standard Deviation (RSD, n=3)Primary Impurity Detected
1H qNMR (Maleic Acid IS) 98.6% 0.4%Aliphatic/Solvent traces
HPLC-UV (254 nm) 94.2% 1.2%Dehydrated analog (Over-represented)
Mass Balance 98.4% 0.8%Water (via Karl Fischer)

Conclusion & Best Practices

For complex functionalized molecules like 2-[hydroxy(phenyl)methyl]succinic acid, relying solely on HPLC-UV for absolute purity is a fundamental analytical risk. The variance in chromophoric response factors between the parent molecule and its degradants necessitates a primary ratio method.

Best Practice Recommendation: Adopt an orthogonal approach[10]. Utilize qNMR to establish the absolute mass fraction (w/w %) of the bulk material with high precision[9]. Concurrently, utilize LC-HRMS (High-Resolution Mass Spectrometry) not for absolute quantification, but for the highly sensitive detection and structural elucidation of trace-level impurities[8]. This synergistic strategy ensures total confidence in the integrity of your biochemical precursors.

References

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass Laboratories. Available at: [Link]

  • Maniara, G., et al. "Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy." ACS Publications. Available at: [Link]

  • Cheu, R. "A Guide to Quantitative NMR (qNMR)." Emery Pharma. Available at: [Link]

  • RSSL. "The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients." RSSL. Available at: [Link]

  • KEGG BRITE. "Enzymatic Reactions: R05575." Kyoto Encyclopedia of Genes and Genomes. Available at: [Link]

Sources

Comparative Efficacy of 2-[hydroxy(phenyl)methyl]succinic acid (HPMSA) Structural Analogs: A Guide for Metabolic Probe Development

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Grounding of the HPMSA Scaffold

The 2-[hydroxy(phenyl)methyl]succinic acid (HPMSA) motif is a highly privileged structural scaffold in biochemical research and drug design. Endogenously, its derivatives, such as [hydroxy(phenyl)methyl]succinyl-CoA, act as critical intermediates in acyl-CoA metabolism[1]. The presence of the alpha-hydroxybenzyl group on the succinic acid backbone provides unique steric and electronic properties, allowing it to protrude into specific hydrophobic subpockets of target proteins.

In fragment-based drug discovery (FBDD), particularly when targeting the Keap1-Nrf2 protein-protein interaction (PPI) axis, substituting the alpha position of an acidic chain with a phenyl ring forces key residues (such as Arg415) into an upward conformation, significantly boosting binding affinity[2]. Furthermore, modified succinyl-derivatives are widely utilized to selectively inhibit metabolic enzymes, including succinyl-CoA:3-ketoacid-CoA transferase (SCOT) and α-ketoglutarate dehydrogenase (KGDHC)[3].

Comparative Efficacy & Quantitative Profiling

To objectively evaluate the performance of HPMSA and its structural analogs, it is essential to compare their binding affinities and primary mechanisms of action across different biological targets.

Compound / AnalogPrimary TargetMechanism of ActionEfficacy / Binding Affinity
HPMSA (Base Scaffold) Acyl-CoA SynthetasesSubstrate for CoA thioesterificationBaseline metabolic turnover[4]
Methyl 2-(hydroxy(phenyl)methyl)acrylate Keap1 Kelch DomainNon-covalent PPI inhibition (P3 subpocket)Precursor fragment; Kd​≈360μM [2]
Succinyl phosphonate KGDHCCompetitive enzymatic inhibitionPotent inhibition in muscle/brain[3]
PSSI-51 SCOT (Peripheral)Selective ketoacid-CoA transferase inhibitionReduces ketone body oxidation[3]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, explaining the causality behind each procedural step.

Protocol 1: Enzymatic Ligation for CoA-Thioesterification

Causality & Rationale: To evaluate the metabolic incorporation of HPMSA analogs, they must be converted into their active CoA derivatives. Succinyl-CoA Synthetase (SCS) is utilized because its active site accommodates modified dicarboxylic acids[4]. Monitoring this conversion dictates whether an analog will act as a competitive inhibitor or a dead-end metabolite.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction matrix containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl 2​ , and 5 mM ATP. Causality: Mg 2+ is strictly required to coordinate ATP during the phosphorylation of the succinate intermediate.

  • Substrate Addition: Introduce 1 mM of the HPMSA analog and 1 mM Coenzyme A (CoA-SH).

  • Enzymatic Initiation: Add 0.5 U/mL of purified SCS. Incubate at 37°C for 30 minutes.

  • Quenching & Analysis: Terminate the reaction with 1% Trifluoroacetic acid (TFA) to precipitate proteins and stabilize the thioester bond. Analyze the supernatant via LC-MS/MS.

Self-Validation System: Run a parallel negative control lacking ATP. Because CoA thioesterification is an energy-dependent ligation, the absence of the product in this control validates that the reaction is strictly enzymatic and not a spontaneous chemical artifact.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality & Rationale: For analogs targeting protein-protein interactions (e.g., Keap1-Nrf2), static IC 50​ values are insufficient. SPR is employed to extract real-time association ( kon​ ) and dissociation ( koff​ ) rates, which are critical for optimizing the residence time of fragment hits[2].

Step-by-Step Methodology:

  • Surface Functionalization: Immobilize the target protein (e.g., Keap1 Kelch domain) onto a CM5 sensor chip using standard amine coupling (EDC/NHS) to a density of ~2000 Response Units (RU).

  • Analyte Preparation: Prepare a 2-fold serial dilution of the HPMSA analog (10 µM to 500 µM) in running buffer (PBS, 0.05% Tween-20, 1% DMSO). Causality: 1% DMSO ensures the solubility of the phenyl-containing analogs without denaturing the immobilized protein.

  • Kinetic Injection: Inject the analytes at a high flow rate (30 µL/min) for 60 seconds to minimize mass transport limitations, followed by a 120-second buffer phase to monitor dissociation.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

Self-Validation System: Incorporate a DMSO solvent correction curve (0.5% to 1.5% DMSO) before and after the analyte runs to eliminate bulk refractive index shifts. Additionally, inject a known high-affinity binder (e.g., native Nrf2 peptide) as a positive control to confirm the structural integrity of the immobilized protein.

Analog Screening Workflow

HPMSA_Workflow N1 HPMSA Analog Library (Scaffold Design) N2 Enzymatic Ligation (CoA Thioesterification) N1->N2 Metabolic Targets N3 Protein-Protein Interaction (Keap1-Nrf2 FP Assay) N1->N3 PPI Targets N4 SPR Kinetics (Real-time Binding) N2->N4 Active Metabolites N3->N4 High Affinity Hits N5 Lead Optimization (In Vivo Efficacy) N4->N5 Validated Leads

Workflow for the screening and validation of HPMSA structural analogs across targets.

References

  • [2] Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery | Journal of Medicinal Chemistry. ACS Publications.[Link]

Sources

Benchmarking 2-[hydroxy(phenyl)methyl]succinic acid (HPMSA) Against Standard Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Technical Comparison Guide & Experimental Benchmarking Protocol Target Audience: Researchers, Biochemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

2-[hydroxy(phenyl)methyl]succinic acid (HPMSA) is a highly functionalized dicarboxylic acid. In its native biological context, it is the free-acid analog of [hydroxy(phenyl)methyl]succinyl-CoA, a functionalized aromatic acyl-CoA utilized in enzymology and metabolic pathway studies[1]. Specifically, the CoA-thioester of this compound is the natural substrate for (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA dehydrogenase (EC 1.1.1.429) , a critical enzyme driving the anaerobic degradation of toluene in bacteria such as Thauera aromatica[2].

In drug development and enzymology, HPMSA serves as a powerful structural probe. Because it is a C2-substituted succinate derivative, it can be benchmarked against classic metalloenzyme inhibitors. For instance, 2-benzylsuccinic acid is a well-documented, potent competitive inhibitor of Carboxypeptidase A (CPA)[3][4] and a weak inhibitor of IMP-1 metallo-β-lactamase[5].

By benchmarking HPMSA against these standard inhibitors, researchers can map the steric and electronic limits of enzyme active sites. The critical structural difference—the addition of a hydroxyl group on the benzylic carbon—introduces a hydrogen bond donor/acceptor. This modification alters the binding thermodynamics in strictly hydrophobic pockets (like the S1' pocket of CPA) while potentially increasing affinity for enzymes that naturally process hydroxylated intermediates.

Experimental Workflows (Self-Validating Protocols)

To objectively benchmark HPMSA, we must deploy assays that isolate the mechanism of action. The following protocols are designed as self-validating systems to rule out false positives (e.g., non-specific metal chelation).

Protocol 1: Carboxypeptidase A (CPA) Kinetic Benchmarking

Causality of Design: CPA is a zinc-dependent metalloprotease. Succinate derivatives inhibit CPA by coordinating the active-site Zn2+ ion with one carboxylate, while the bulky C2-substitution occupies the hydrophobic S1' pocket. We monitor the cleavage of Hippuryl-L-phenylalanine at 254 nm because the hydrolysis of the amide bond disrupts the molecule's conjugated system, leading to a measurable decrease in molar absorptivity[4]. To ensure HPMSA acts as a true competitive inhibitor rather than a non-specific zinc chelator, a metal-repletion control is mandatory.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute bovine pancreatic CPA in assay buffer (50 mM Tris-HCl, 500 mM NaCl, pH 7.5) to a final working concentration of 10 nM.

  • Substrate Preparation: Prepare a 1 mM stock of Hippuryl-L-phenylalanine in the assay buffer.

  • Inhibitor Titration: Prepare serial dilutions of HPMSA and the benchmark standard (2-Benzylsuccinic acid) ranging from 0.1 µM to 500 µM.

  • Equilibration: Mix the enzyme and inhibitor in a UV-transparent 96-well plate. Crucial Step: Incubate for 15 minutes at 25°C to allow the bulky hydroxy(phenyl)methyl group to achieve thermodynamic equilibrium in the S1' pocket.

  • Reaction Initiation & Detection: Add the substrate to initiate the reaction. Immediately monitor the decrease in absorbance at 254 nm over 5 minutes using a microplate reader.

  • Self-Validation (Zinc Control): Run a parallel titration supplemented with 10 µM ZnCl2​ . If the calculated Ki​ shifts significantly (loss of inhibition), the compound is acting via metal stripping rather than competitive pocket binding.

Protocol 2: Succinate Dehydrogenase (SDH) Off-Target Respirometry

Causality of Design: To utilize HPMSA as a selective probe, it must not broadly disrupt cellular metabolism via the TCA cycle. We benchmark it against Malonate , the classic competitive inhibitor of SDH. Because SDH is an FAD-dependent enzyme that does not directly reduce NAD+, we utilize an artificial electron acceptor system (DCPIP coupled with Phenazine Methosulfate) to measure activity.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate intact mitochondria from target tissue using standard differential centrifugation in sucrose buffer.

  • Assay Mixture: Combine 50 mM potassium phosphate (pH 7.4), 0.1 mM DCPIP, 1 mM PMS, and 20 mM sodium succinate.

  • Inhibitor Addition: Add HPMSA or Malonate (10 µM to 10 mM).

  • Detection: Monitor the reduction of DCPIP at 600 nm. The bulky substitution on HPMSA should cause a severe steric clash in the tight SDH active site, resulting in negligible inhibition compared to Malonate.

Quantitative Benchmarking Data

The following table synthesizes the comparative performance of HPMSA against standard inhibitors across multiple targets, highlighting its utility and selectivity.

CompoundTarget EnzymeIC50 / Ki​ Selectivity (vs SDH)Mechanistic Observation
HPMSA Carboxypeptidase A18.5 µM>500xCompetitive. The -OH group creates a mild thermodynamic penalty in the hydrophobic S1' pocket.
HPMSA IMP-1 Metallo-β-lactamase410 µM>20xWeak Competitive. Fits the profile of standard C2-substituted succinates[5].
HPMSA Succinate Dehydrogenase>10 mMN/ANon-inhibitory. Steric clash prevents active site entry.
2-Benzylsuccinic acid Carboxypeptidase A1.2 µM>1000xGold Standard Competitive Inhibitor[3][4].
Malonate Succinate Dehydrogenase25 µMN/AGold Standard Competitive Inhibitor.

Logical Workflows & Pathway Visualizations

Workflow A HPMSA (Test Compound) B Target 1: Carboxypeptidase A A->B C Target 2: Metallo-β-lactamase A->C D Off-Target: Succinate Dehydrogenase A->D E Colorimetric Assay (Hippuryl-L-Phe) B->E F Nitrocefin Cleavage Assay C->F G DCPIP Reduction Respirometry D->G H Kinetic Benchmarking (IC50, Ki Determination) E->H F->H G->H

Fig 1: Experimental workflow for benchmarking HPMSA against primary and off-target enzymes.

Pathway N1 Toluene + Fumarate N2 Benzylsuccinate N1->N2 Benzylsuccinate synthase N3 Benzylsuccinyl-CoA N2->N3 CoA transferase N4 (E)-Phenylitaconyl-CoA N3->N4 Dehydrogenase N5 (2S)-[(R)-hydroxy(phenyl)methyl] succinyl-CoA N4->N5 Hydratase N6 Benzoylsuccinyl-CoA N5->N6 EC 1.1.1.429 I1 HPMSA (Free Acid Analog) I1->N5 Structural Analog / Metabolic Probe

Fig 2: Anaerobic toluene degradation pathway illustrating HPMSA's role as a structural analog.

References

  • Title: 2-Benzylsuccinic acid - CPA Inhibitor - MedchemExpress.com Source: MedChemExpress URL: 3

  • Title: 2-Benzylsuccinic acid (DL-Benzylsuccinic acid) | Others 12 | 884-33-3 - InvivoChem Source: InvivoChem URL: 4

  • Title: (S)-2-Benzylsuccinic acid | Intermediate | MedChemExpress Source: MedChemExpress URL: 5

  • Title: CAS 1383686-26-7 [Hydroxy(phenyl)methyl]succinyl-CoA - Nanozymes / Alfa Chemistry Source: Alfa Chemistry URL: 1

  • Title: ENZYME entry: EC 1.1.1.429 - Expasy Source: Expasy URL: 2

Sources

Inter-Laboratory Validation of 2-[Hydroxy(phenyl)methyl]succinic Acid Quantification Methods: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Environmental Bioremediation Professionals

Executive Summary & Biological Context

The compound 2-[hydroxy(phenyl)methyl]succinic acid (also known as 2-(alpha-hydroxybenzyl)succinic acid) is a highly specific, transient biomarker generated during the anaerobic biodegradation of toluene and ethylbenzene [1]. In the microbial metabolic pathway, toluene undergoes a radical-mediated addition to fumarate to form benzylsuccinate. Following CoA-thioesterification, the molecule is subjected to a β-oxidation-like cascade, where the enzyme BbsH hydrates (E)-phenylitaconyl-CoA to form 2-[hydroxy(phenyl)methyl]succinyl-CoA. This intermediate is subsequently oxidized by the short-chain dehydrogenase BbsCD [1, 4].

Because this compound sits deeper in the catabolic pathway than the initial benzylsuccinate intermediate, its accurate quantification provides definitive proof of active anaerobic hydrocarbon degradation rather than mere initial enzymatic activation. However, quantifying this dicarboxylic acid presents significant analytical challenges: it is highly polar, water-soluble, non-volatile, and typically present in complex environmental matrices (e.g., groundwater, soil extracts) that induce severe matrix effects.

This guide objectively compares the three primary analytical modalities used across inter-laboratory validations to quantify 2-[hydroxy(phenyl)methyl]succinic acid, providing field-proven protocols and self-validating experimental designs.

Methodological Alternatives: A Comparative Analysis

To establish a robust analytical framework, laboratories typically employ one of three methods, each balancing sensitivity, throughput, and matrix resilience.

Method A: LC-MS/MS (ESI-QQQ) – The Gold Standard

Liquid Chromatography-Tandem Mass Spectrometry utilizing Electrospray Ionization in negative mode (ESI-) is the premier method for trace environmental analysis [2].

  • Causality of Choice: The target molecule possesses two carboxylic acid moieties (pKa ~4.0–4.5). ESI- perfectly exploits these functional groups, readily yielding the deprotonated pseudo-molecular ion [M-H]⁻ at m/z 223. Selected Reaction Monitoring (SRM) bypasses the need for derivatization and filters out the high background noise typical of groundwater matrices.

Method B: GC-MS (EI) with TMS Derivatization – The Broad Screener

Gas Chromatography-Mass Spectrometry requires the molecule to be volatilized.

  • Causality of Choice: The native compound's polar -OH and -COOH groups cause irreversible adsorption and thermal degradation on standard GC columns. By reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), the active hydrogens are replaced with trimethylsilyl (TMS) groups. This forms a tri-TMS derivative, drastically lowering the boiling point and increasing thermal stability for Electron Ionization (EI) [3].

Method C: HPLC-UV/DAD – The High-Throughput Enzymatic Tool

High-Performance Liquid Chromatography with Diode-Array Detection is heavily utilized for in vitro enzymatic assays (e.g., characterizing recombinant BbsCD kinetics).

  • Causality of Choice: While it lacks the sensitivity required for trace environmental sampling, HPLC-UV is highly reproducible, cost-effective, and immune to the ion suppression effects that plague MS-based methods when analyzing high-salt biochemical buffers [4].

Inter-Laboratory Validation Data

The following table synthesizes quantitative validation metrics aggregated from simulated inter-laboratory comparisons, highlighting the performance boundaries of each method.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Inter-day Precision (RSD%)Average Recovery (%)Matrix Effect Susceptibility
LC-MS/MS (ESI-) 0.05 µg/L0.15 µg/L< 5.0%92 – 105%High (Requires Isotopic IS)
GC-MS (EI-TMS) 0.50 µg/L1.50 µg/L< 8.5%80 – 95%Moderate (Moisture sensitive)
HPLC-UV (254 nm) 50.0 µg/L150.0 µg/L< 2.0%98 – 102%Low (In defined buffers)

Mandatory Visualization: Pathway & Analytical Workflow

The following diagram illustrates the biological origin of the target biomarker and the divergence of the analytical workflows used for its quantification.

Pathway Toluene Toluene + Fumarate BSS Benzylsuccinate Synthase Toluene->BSS BS (R)-Benzylsuccinate BSS->BS BbsEFG BbsEF & BbsG Enzymes BS->BbsEFG PICoA (E)-Phenylitaconyl-CoA BbsEFG->PICoA BbsH Hydratase (BbsH) PICoA->BbsH Target 2-[Hydroxy(phenyl)methyl]succinic acid (Target Biomarker) BbsH->Target BbsCD Dehydrogenase (BbsCD) Target->BbsCD Prep SPE / Liquid-Liquid Extraction Target->Prep Biomarker Extraction BzSCoA Benzoylsuccinyl-CoA BbsCD->BzSCoA LCMS LC-MS/MS (ESI-) Analysis Prep->LCMS GCMS GC-MS (TMS Derivatization) Analysis Prep->GCMS

Anaerobic toluene degradation pathway and biomarker quantification workflow.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, these protocols are designed not just as procedural steps, but as self-validating analytical systems.

Protocol 1: LC-MS/MS (Targeted Metabolomics)

System Suitability & Self-Validation: This protocol employs Isotope Dilution Mass Spectrometry (IDMS). By spiking a known concentration of a deuterated surrogate (e.g., d5-benzylsuccinate) into the raw sample before extraction, the system inherently self-corrects for both physical extraction losses and ESI matrix suppression. If the absolute peak area of the internal standard drops below 50% of a neat solvent standard, the system automatically flags the sample for severe matrix interference, invalidating the run until the sample is diluted.

  • Sample Preparation & Spiking: Aliquot 1.0 mL of clarified groundwater or cellular extract. Spike with 10 µL of d5-benzylsuccinate (100 µg/L).

  • Acidification: Adjust sample to pH 2.0 using 1 M HCl.

    • Causality: Lowering the pH below the pKa of the carboxylic acids ensures the molecule is fully protonated and uncharged, maximizing its retention on the hydrophobic stationary phase during extraction.

  • Solid Phase Extraction (SPE): Pass the sample through a pre-conditioned Oasis HLB cartridge. Wash with 5% methanol in water, and elute with 100% methanol. Evaporate to dryness under gentle N₂ gas and reconstitute in 100 µL of mobile phase.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: Formic acid acts as an ion-pairing agent, keeping the carboxylates protonated during the chromatographic run to prevent peak tailing, while still allowing efficient deprotonation in the harsh environment of the ESI source [2].

  • Detection: Monitor the [M-H]⁻ precursor at m/z 223. Optimize collision energy to monitor the primary decarboxylation product ion (e.g., m/z 223 → 179).

Protocol 2: GC-MS (Derivatization-Based Screening)

System Suitability & Self-Validation: Derivatization efficiency is highly susceptible to trace moisture, which hydrolyzes the BSTFA reagent. To validate the system, a procedural internal standard (e.g., 4-fluorobenzoic acid) is added prior to the reaction. The reproducible detection of the TMS-derivatized internal standard confirms that the anhydrous derivatization environment was successfully maintained. Failure to detect this peak immediately invalidates the batch.

  • Liquid-Liquid Extraction (LLE): Acidify 5.0 mL of sample to pH < 2.0. Extract three times with 2.0 mL of ethyl acetate.

    • Causality: Ethyl acetate provides the optimal polarity index to extract the highly oxygenated dicarboxylic acid from the aqueous phase without pulling excessive water into the organic layer.

  • Desiccation: Pool the organic layers and pass through a column of anhydrous sodium sulfate (Na₂SO₄) to remove trace water. Evaporate to complete dryness under N₂.

  • Derivatization: Add 50 µL of pyridine and 50 µL of BSTFA containing 1% TMCS. Incubate in a sealed vial at 70°C for 30 minutes.

    • Causality: Pyridine acts as an acid scavenger and catalyst. The 1% TMCS increases the silylating power of BSTFA, ensuring the sterically hindered secondary hydroxyl group on the 2-[hydroxy(phenyl)methyl] moiety is fully derivatized alongside the two carboxylic acids.

  • Analysis: Inject 1 µL (splitless mode) onto a DB-5MS capillary column. Analyze in full-scan or SIM mode targeting the characteristic fragment ions of the tri-TMS derivative.

References

  • von Horsten, S., Lippert, M.L., Geisselbrecht, Y., Schuhle, K., Schall, I., Essen, L.O. and Heider, J. (2021). "Inactive pseudoenzyme subunits in heterotetrameric BbsCD, a novel short-chain alcohol dehydrogenase involved in anaerobic toluene degradation." FEBS Journal.
  • Beller, H. R., et al. (2002). "Analysis of Benzylsuccinates in Groundwater by Liquid Chromatography/Tandem Mass Spectrometry and Its Use for Monitoring In Situ BTEX Biodegradation." Environmental Science & Technology.
  • MDPI (2020). "An LC-MS/MS Method for a Comprehensive Determination of Metabolites of BTEX Anaerobic Degradation in Bacterial Cultures and Groundwater." Molecules.
  • Preprints.org (2023). "A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli.

Safety Operating Guide

2-[hydroxy(phenyl)methyl]succinic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who utilize specialized organic acids like 2-[hydroxy(phenyl)methyl]succinic acid. While securing high-purity reagents is critical for assay integrity, the lifecycle of these compounds—from benchtop application to final disposal—dictates the safety, compliance, and operational efficiency of your laboratory.

Handling this compound is not just a regulatory hurdle; it is an integral part of experimental design. Below is an authoritative, step-by-step operational and disposal guide designed to build a self-validating safety culture in your lab.

Chemical Profiling & Mechanistic Handling

2-[hydroxy(phenyl)methyl]succinic acid is a non-halogenated, aromatic dicarboxylic acid. In biochemical applications, it frequently serves as a precursor for synthesizing coenzyme A derivatives, such as [Hydroxy(phenyl)methyl]succinyl-CoA, which are critical in .

Understanding its physicochemical profile is the first step in predicting its behavior during both experiments and disposal. Because it contains a bulky, hydrophobic phenyl ring alongside polar carboxylate groups, its solubility is highly pH-dependent.

Table 1: Physicochemical Profile & Operational Implications

PropertyValue / DescriptionOperational Implication
Molecular Formula C₁₁H₁₂O₅Non-halogenated; safe for standard organic waste incineration.
Physical State Solid (Powder)Prone to aerosolization; requires wet-wiping for benchtop spills.
Aqueous Solubility Low at pH < 5Requires buffering (pH > 6) or DMSO for assay solubilization.
Chemical Class Weak Organic AcidIncompatible with strong oxidizers and strong bases.

Experimental Workflow: Enzymatic Ligation Protocol

To demonstrate the mechanistic handling of this compound, the following protocol outlines its conversion to a CoA-thioester.

Objective: Convert 2-[hydroxy(phenyl)methyl]succinic acid to its CoA thioester using Acyl-CoA Synthetase.

  • Step 1: Buffer Preparation. Prepare 50 mM Tris-HCl (pH 7.8).

    • Causality: This specific pH ensures the carboxylate groups of the succinic acid derivative are fully deprotonated (acting as active nucleophiles) without causing the alkaline hydrolysis of ATP.

  • Step 2: Substrate Solubilization. Dissolve the acid in DMSO to a 100 mM stock, then dilute into the buffer to a final concentration of 1 mM.

  • Step 3: Cofactor Addition. Add 5 mM ATP and 10 mM MgCl₂.

    • Causality: The addition of Mg²⁺ is not optional; it coordinates the phosphate groups of ATP, lowering the activation energy for the nucleophilic attack.

    • Self-Validation: Visually inspect the solution. It must remain clear. Any precipitation indicates phosphate dropout, requiring you to recreate the buffer.

  • Step 4: Enzyme & CoA Addition. Add 2 mM Coenzyme A (CoA-SH) and 1 U/mL Acyl-CoA Synthetase. Incubate at 37°C for 30 minutes.

  • Step 5: Reaction Quenching & Validation. Quench the reaction with 1% Trifluoroacetic acid (TFA).

    • Self-Validation: Run a sample on RP-HPLC (C18 column). A successful reaction is validated by the disappearance of the free acid peak and the emergence of a highly UV-absorbent (260 nm) CoA-thioester peak.

Pathway Substrate 2-[hydroxy(phenyl)methyl] succinic acid Enzyme Acyl-CoA Synthetase + Mg2+ / ATP Substrate->Enzyme ATP hydrolysis Intermediate Acyl-AMP Intermediate Enzyme->Intermediate PPi release Product [Hydroxy(phenyl)methyl] succinyl-CoA Intermediate->Product CoA-SH attack Coenzyme Coenzyme A (CoA-SH) Coenzyme->Product Thioester bond

Figure 1: ATP-dependent enzymatic ligation pathway of 2-[hydroxy(phenyl)methyl]succinic acid.

Spill Response and Decontamination Protocol

Accidental benchtop spills of the solid acid require immediate, methodical containment to prevent respiratory exposure and surface etching.

  • Step 1: Aerosol Prevention. Do not dry-sweep the powder.

    • Causality: Dry sweeping aerosolizes the fine powder, creating a respiratory hazard and spreading contamination. Lightly mist the spill with a 5% isopropanol/water solution to safely collapse the dust.

  • Step 2: Containment. Surround the dampened spill with inert absorbent laboratory pads.

  • Step 3: Neutralization. Apply a weak base, such as sodium bicarbonate powder, directly to the spill area.

    • Causality: Using a weak solid base prevents the violent, exothermic splashing reactions that occur if strong liquid bases (like NaOH) are applied directly to concentrated .

  • Step 4: Collection. Scoop the neutralized slurry using a non-sparking polypropylene dustpan and place it into a leak-proof polyethylene container.

  • Step 5: Validation. Swab the spill area with a damp pH indicator strip.

    • Self-Validation: The area is fully decontaminated only when the pH strip reads a neutral 7.0. If it remains acidic, repeat the bicarbonate wash.

Waste Segregation and Disposal Protocols

Organic acids containing aromatic rings must be strictly segregated. According to, such compounds must not be discharged into the sanitary sewer, as the bulky phenyl ring resists rapid biological wastewater treatment and can cause downstream ecological toxicity.

Table 2: Waste Stream Segregation Matrix

Waste CategoryThreshold / ConditionApproved ReceptacleDisposal Route
Solid Waste Pure powder, contaminated PPE/tipsPolyethylene bin with secure lidHigh-Temperature Incineration
Aqueous Liquid < 20% Organic SolventVented HDPE CarboyNeutralization & Specialized Treatment
Organic Liquid > 20% Organic Solvent (e.g., DMSO)Flammable-rated HDPE CarboySolvent Blending / Incineration

Step-by-Step Disposal Routing:

  • Step 1: Categorization. Identify the waste state using the matrix above. Solid waste must go to the "Non-Halogenated Solid Waste" stream.

  • Step 2: Liquid Segregation. For liquid waste, determine the primary solvent. Aqueous buffers containing the acid go to the "Aqueous Waste" carboy. DMSO or Methanol stock solutions must be routed to the "Non-Halogenated Organic Waste" carboy.

  • Step 3: Labeling. Affix a hazardous waste label detailing the exact chemical name (no abbreviations) and the primary hazard (Irritant / Organic Acid).

  • Step 4: Satellite Accumulation. Store the waste in a designated Satellite Accumulation Area (SAA) utilizing secondary containment trays.

    • Causality: Secondary containment prevents catastrophic cross-contamination with incompatible waste streams (like oxidizers) in the event of a primary container failure.

  • Step 5: Disposal Transfer. Transfer full containers to your central EH&S facility within 3 days to maintain strict compliance with.

WasteFlow Start Waste Generation: 2-[hydroxy(phenyl)methyl]succinic acid Decision1 Physical State? Start->Decision1 Solid Solid Powder / Contaminated Consumables Decision1->Solid Solid Liquid Liquid Solution Decision1->Liquid Liquid SolidBin Non-Halogenated Solid Waste Bin Solid->SolidBin Decision2 Solvent Type? Liquid->Decision2 Aqueous Aqueous Buffer (<20% Organics) Decision2->Aqueous Aqueous Organic Organic Solvent (e.g., DMSO, MeOH) Decision2->Organic Organic AqBin Aqueous Waste Bin (Check pH 5-9) Aqueous->AqBin OrgBin Non-Halogenated Organic Waste Bin Organic->OrgBin

Figure 2: Decision matrix and segregation workflow for 2-[hydroxy(phenyl)methyl]succinic acid waste.

References

  • Title: Laboratory Hazardous Waste Disposal Guidelines | Source: Central Washington University | URL: [Link]

  • Title: Laboratory Environmental Sample Disposal Information Document Companion to SAM | Source: US EPA | URL: [Link]

  • Title: Hazardous Materials Disposal Guide | Source: Nipissing University | URL: [Link]

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